Product packaging for Inositol 1,3,4,5,6-pentakisphosphate(Cat. No.:CAS No. 20298-95-7)

Inositol 1,3,4,5,6-pentakisphosphate

Cat. No.: B3433283
CAS No.: 20298-95-7
M. Wt: 580.06 g/mol
InChI Key: CTPQAXVNYGZUAJ-UYSNGIAKSA-N
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Description

Contextualization within Eukaryotic Cellular Regulation

Inositol (B14025) 1,3,4,5,6-pentakisphosphate is a pivotal player in the sophisticated signaling language of eukaryotic cells. It is not merely a metabolic intermediate but an active participant in a wide array of biological responses. wikipedia.org The inositol phosphate (B84403) network, of which InsP5 is a member, is integral to processes ranging from cell growth and proliferation to apoptosis and metabolic regulation. mdpi.compnas.org

This specific isomer of inositol pentakisphosphate is recognized as the direct precursor to inositol hexakisphosphate (InsP6), also known as phytic acid, a molecule with its own extensive set of regulatory functions. nih.gov The conversion of Ins(1,3,4,5,6)P5 to InsP6 is catalyzed by the enzyme inositol pentakisphosphate 2-kinase (IPPK). mdpi.commdpi.com This terminal step in InsP6 biosynthesis underscores the importance of Ins(1,3,4,5,6)P5 in cellular processes where InsP6 is involved, such as DNA repair, RNA export, and regulation of endocytosis. nih.gov

Furthermore, Ins(1,3,4,5,6)P5 itself has been implicated in cellular signaling. For instance, it can antagonize the action of phosphatidylinositol 3,4,5-trisphosphate (PtdIns(3,4,5)P3), a key component of the PI3K signaling pathway that promotes cell growth and survival. mdpi.com This antagonistic relationship highlights a mechanism of cross-talk between the soluble inositol phosphates and the membrane-bound phosphoinositide signaling pathways. mdpi.comnih.gov The levels of Ins(1,3,4,5,6)P5 are tightly controlled by the coordinated actions of kinases and phosphatases, ensuring a precise regulatory response to various cellular stimuli. nih.govnih.gov

Nomenclature and Isomeric Specificity in Inositol Polyphosphate Metabolism

The nomenclature of inositol phosphates is based on the myo-inositol scaffold, the most common stereoisomer of inositol in nature. sichem.de The nine isomers of inositol are distinguished by the stereochemical arrangement of their six hydroxyl groups. sichem.de For myo-inositol, the numbering of the carbon atoms follows a specific convention established by the International Union of Pure and Applied Chemistry (IUPAC), which is crucial for unambiguously identifying the numerous phosphorylated derivatives. researchgate.net

The isomeric specificity of inositol polyphosphate metabolism is paramount, as different isomers can have distinct biological functions. Inositol 1,3,4,5,6-pentakisphosphate is synthesized through a specific metabolic pathway. One major route involves the phosphorylation of inositol 1,4,5-trisphosphate (InsP3), a well-known second messenger that mobilizes intracellular calcium. nih.gov InsP3 is sequentially phosphorylated to produce various inositol tetrakisphosphates (InsP4), including inositol 1,3,4,5-tetrakisphosphate. nih.gov Further phosphorylation steps, catalyzed by enzymes such as inositol polyphosphate multikinase (IPMK), lead to the formation of Ins(1,3,4,5,6)P5. wikipedia.orgmdpi.com IPMK appears to be essential for the production of Ins(1,3,4,5,6)P5, which then serves as the substrate for IPPK to generate InsP6. mdpi.com

The degradation of Ins(1,3,4,5,6)P5 is equally specific. For example, the multiple inositol polyphosphate phosphatase (MINPP1) is an enzyme that dephosphorylates Ins(1,3,4,5,6)P5, contributing to the regulation of its intracellular concentration. mdpi.comnih.gov The existence of specific kinases and phosphatases for different inositol phosphate isomers ensures the fidelity and specificity of the signaling pathways they regulate.

Data Tables

Table 1: Key Enzymes in the Metabolism of this compound

EnzymeFunctionSubstrate(s)Product(s)
Inositol Polyphosphate Multikinase (IPMK)PhosphorylationInositol tetrakisphosphatesThis compound wikipedia.orgmdpi.com
Inositol Pentakisphosphate 2-Kinase (IPPK)PhosphorylationThis compoundInositol hexakisphosphate (InsP6) mdpi.commdpi.com
Multiple Inositol Polyphosphate Phosphatase (MINPP1)DephosphorylationThis compound, Inositol hexakisphosphateLower inositol polyphosphates mdpi.comnih.gov
This compound-1/3-phosphataseDephosphorylationThis compoundIns(1,4,5,6)P4 and/or Ins(3,4,5,6)P4 nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H17O21P5 B3433283 Inositol 1,3,4,5,6-pentakisphosphate CAS No. 20298-95-7

Properties

IUPAC Name

[(1R,2S,4R,5S)-3-hydroxy-2,4,5,6-tetraphosphonooxycyclohexyl] dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H17O21P5/c7-1-2(23-28(8,9)10)4(25-30(14,15)16)6(27-32(20,21)22)5(26-31(17,18)19)3(1)24-29(11,12)13/h1-7H,(H2,8,9,10)(H2,11,12,13)(H2,14,15,16)(H2,17,18,19)(H2,20,21,22)/t1?,2-,3+,4+,5-,6?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTPQAXVNYGZUAJ-UYSNGIAKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(C(C(C(C1OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[C@H]1([C@H](C([C@H]([C@@H](C1O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H17O21P5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90331416, DTXSID501015358
Record name Inositol 1,2,3,4,6-pentaphosphate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name myo-Inositol 1,3,4,5,6-pentaphosphate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

580.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20298-95-7, 20298-97-9
Record name Inositol 1,3,4,5,6-pentaphosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020298957
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Inositol 1,2,3,4,6-pentaphosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020298979
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Inositol 1,2,3,4,6-pentaphosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90331416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name myo-Inositol 1,3,4,5,6-pentaphosphate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name INOSITOL 1,3,4,5,6-PENTAPHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8444PN9XUW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name INOSITOL 1,2,3,4,6-PENTAPHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T9LY5QE9NQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Biosynthesis Pathways of Inositol 1,3,4,5,6 Pentakisphosphate

Enzymatic Synthesis from Precursors

The primary route for Ins(1,3,4,5,6)P₅ synthesis involves a cascade of phosphorylation events catalyzed by specific kinases acting on lower-order inositol (B14025) phosphates.

The synthesis of Ins(1,3,4,5,6)P₅ can originate from the well-known second messenger, myo-inositol 1,4,5-trisphosphate (Ins(1,4,5)P₃). nih.govnih.gov This process has been demonstrated in various cell types, including rat brain homogenates. nih.govnih.gov The pathway is not a direct phosphorylation but involves a series of intermediate steps. Ins(1,4,5)P₃ is first phosphorylated to inositol 1,3,4,5-tetrakisphosphate (Ins(1,3,4,5)P₄) by inositol 1,4,5-trisphosphate 3-kinases (IP₃-3Ks). nih.govnih.gov This initial step is crucial as it commits Ins(1,4,5)P₃ to the pathway for generating higher inositol phosphates rather than its degradation. nih.gov Following this, a sequence of kinase and phosphatase activities leads to the eventual formation of Ins(1,3,4,5,6)P₅. nih.govnih.gov

Inositol Polyphosphate Multikinase (IPMK) is a versatile enzyme with broad substrate specificity, playing a central role in the synthesis of highly phosphorylated inositols, including Ins(1,3,4,5,6)P₅. nih.govkoreascience.kr IPMK is capable of phosphorylating multiple positions on the inositol ring and acts at several steps in the synthesis pathway. nih.govmedlink.com One of its key functions is the conversion of inositol 1,4,5,6-tetrakisphosphate (Ins(1,4,5,6)P₄) to Ins(1,3,4,5,6)P₅. nih.govresearchgate.net Research on recombinant human IPMK has confirmed its ability to catalyze this specific reaction in vitro. nih.gov Furthermore, IPMK exhibits a preference for certain substrates, such as inositol 1,3,4,6-tetrakisphosphate (Ins(1,3,4,6)P₄), over others like Ins(1,4,5)P₃. nih.govresearchgate.net The unique 6-kinase activity of IPMK makes it an essential factor for the synthesis of inositol pentakisphosphate (IP₅). nih.gov

Inositol 1,3,4-Trisphosphate 5/6-Kinase (ITPK1), also known as inositol-tetrakisphosphate 1-kinase, is another key enzyme in inositol phosphate (B84403) metabolism. mdpi.commdpi.com While its primary described role is the conversion of inositol 1,3,4-trisphosphate (Ins(1,3,4)P₃) into inositol 1,3,4,6-tetrakisphosphate (Ins(1,3,4,6)P₄), it is also involved in pathways that can lead to InsP₅. mdpi.comnih.gov In some organisms like Trypanosoma cruzi, ITPK1 is essential for the synthesis of inositol polyphosphates through a lipid-independent pathway. nih.gov In mammals, ITPK1 is recognized for producing various InsP₄ isomers, which can then be further phosphorylated by other kinases, such as IPMK, to generate InsP₅. nih.gov For instance, ITPK1 can phosphorylate Ins(1,3,4)P₃ to form Ins(1,3,4,6)P₄, a known substrate for IPMK. nih.gov

The pathway from Ins(1,4,5)P₃ to Ins(1,3,4,5,6)P₅ is characterized by several key metabolic intermediates. Studies using rat brain homogenates have identified the following sequence: Ins(1,4,5)P₃ is converted to Ins(1,3,4,5)P₄, which is then dephosphorylated to Ins(1,3,4)P₃. nih.govnih.gov This Ins(1,3,4)P₃ is subsequently phosphorylated to form Ins(1,3,4,6)P₄. nih.govnih.gov This tetrakisphosphate isomer serves as a crucial intermediate that is further phosphorylated to yield Ins(1,3,4,5,6)P₅. nih.govnih.gov

Interestingly, an alternative route has been identified where D-myo-inositol 3,4,5,6-tetrakisphosphate (Ins(3,4,5,6)P₄) can be directly phosphorylated to Ins(1,3,4,5,6)P₅. nih.gov However, this is not considered an intermediate in the primary pathway originating from Ins(1,4,5)P₃. nih.govnih.gov In avian erythrocytes, data suggests that the principal precursor for Ins(1,3,4,5,6)P₅ is Ins(3,4,5,6)P₄. nih.gov The presence of these intermediates has been confirmed in various cell types, including human astrocytoma cells and murine macrophages, where their levels increase upon cellular stimulation. nih.govnih.gov

Key Metabolic Intermediates in Ins(1,3,4,5,6)P₅ Biosynthesis
Intermediate CompoundPrecursorSynthesizing Enzyme (Family)Subsequent ProductReference
myo-Inositol 1,3,4,5-tetrakisphosphate (Ins(1,3,4,5)P₄)Ins(1,4,5)P₃IP₃ 3-Kinases (IP3K), IPMKIns(1,3,4)P₃ nih.govnih.govnih.gov
myo-Inositol 1,3,4-trisphosphate (Ins(1,3,4)P₃)Ins(1,3,4,5)P₄Inositol polyphosphate 5-phosphatasesIns(1,3,4,6)P₄ nih.govnih.govzfin.org
myo-Inositol 1,3,4,6-tetrakisphosphate (Ins(1,3,4,6)P₄)Ins(1,3,4)P₃ITPK1Ins(1,3,4,5,6)P₅ nih.govnih.govnih.gov
myo-Inositol 3,4,5,6-tetrakisphosphate (Ins(3,4,5,6)P₄)Ins(3,4,6)P₃Inositol Phosphate KinasesIns(1,3,4,5,6)P₅ nih.govnih.gov

Distinct Biosynthetic Routes

Beyond the direct phosphorylation cascade, the initial availability of inositol phosphate precursors is tied to broader cellular metabolic pathways, particularly those involving membrane lipids.

A major, well-established route for generating inositol phosphate precursors is the "lipid-dependent" pathway. mdpi.comnih.gov This canonical pathway is initiated at the plasma membrane upon the activation of various cell surface receptors. nih.gov The activated receptors stimulate phospholipase C (PLC), an enzyme that hydrolyzes the membrane lipid phosphatidylinositol 4,5-bisphosphate (PtdIns(4,5)P₂ or PIP₂). nih.govresearchgate.netyoutube.com This cleavage event releases two second messengers: diacylglycerol (DAG), which remains in the membrane, and the water-soluble Ins(1,4,5)P₃, which diffuses into the cytosol. mdpi.comyoutube.com This released Ins(1,4,5)P₃ then becomes the foundational substrate for the enzymatic cascades described above, which sequentially phosphorylate it to produce higher inositol phosphates, including Ins(1,3,4,5,6)P₅. mdpi.comnih.gov This pathway directly links extracellular signals to the intracellular synthesis of the entire family of inositol polyphosphates.

Lipid-Independent Pathways and Their Contributions

Beyond the canonical pathway initiated by the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), cells utilize lipid-independent, or "soluble," pathways to generate inositol phosphates. pnas.org These pathways are not reliant on the activation of phospholipase C and the subsequent generation of inositol 1,4,5-trisphosphate (InsP3) from membrane lipids. pnas.orgasm.org Instead, they utilize cytosolic precursors, primarily derived from glucose metabolism.

The de novo synthesis of inositol begins with the conversion of glucose-6-phosphate (G6P) to myo-inositol-1-phosphate by the sequential action of myo-inositol-1-phosphate synthase (MIPS) and inositol monophosphatase (IMPase). medlink.comresearchgate.netresearchgate.net This newly synthesized inositol can then enter a phosphorylation cascade.

A pivotal enzyme in this lipid-independent route is Inositol Tetrakisphosphate 1-Kinase 1 (ITPK1) . pnas.orgnih.gov ITPK1 exhibits broad substrate specificity and is capable of phosphorylating inositol monophosphates, such as inositol 3-phosphate (Ins(3)P1) which originates from glucose-6-phosphate, and inositol 1-phosphate (Ins(1)P1) which can be generated from sphingolipid metabolism. pnas.orgnih.gov This initiates a series of phosphorylation events that ultimately lead to the formation of higher inositol polyphosphates, including InsP5. pnas.org

The contribution of this lipid-independent pathway is significant and appears to be regulated by the metabolic state of the cell. pnas.orgpnas.org For instance, under conditions of phosphate starvation, an increase in inositol hexakisphosphate (InsP6) levels has been observed in an ITPK1-dependent manner, a phenomenon not detected by traditional [3H]-inositol labeling which primarily traces the lipid-dependent pathway. pnas.org This suggests that the lipid-independent and dependent pathways are independently regulated and may serve distinct cellular functions or respond to different physiological cues. pnas.org In some organisms, such as the social amoeba Dictyostelium discoideum and plants, the lipid-independent route is a well-established mechanism for producing inositol phosphates. pnas.orgnih.gov In mammalian cells, the depletion of ITPK1 leads to a significant reduction in InsP6 levels, underscoring the crucial role of this soluble pathway. pnas.org

The pathway proceeds through a series of sequential phosphorylations catalyzed by various inositol phosphate kinases. Following the initial phosphorylation by ITPK1, Inositol Polyphosphate Multikinase (IPMK) plays a crucial role in further phosphorylating the inositol ring to generate inositol tetrakis- and pentakisphosphates (InsP4 and InsP5). nih.govresearchgate.netmerckmillipore.com The final step in the synthesis of InsP6 from InsP5 is catalyzed by inositol-pentakisphosphate 2-kinase (IPPK). pnas.org

Regulatory Mechanisms Governing Biosynthetic Enzyme Activity

The activities of the key enzymes in the InsP5 biosynthetic pathway, primarily IPMK and ITPK1, are subject to complex regulatory mechanisms. These control points ensure that the levels of InsP5 and other inositol phosphates are tightly controlled in response to cellular needs and environmental signals. Regulation occurs through various mechanisms, including post-translational modifications and allosteric control.

Inositol Polyphosphate Multikinase (IPMK) is a highly versatile enzyme with multiple regulatory inputs. Its activity is influenced by:

Protein-Protein Interactions: IPMK is known to be a component of larger protein complexes. For example, it can act as a transcriptional co-regulator. nih.gov It also binds to AMP-activated protein kinase (AMPK), a key sensor of cellular energy status. nih.govresearchgate.net The interaction between IPMK and AMPK is dynamic and responsive to glucose levels. nih.gov

Phosphorylation: The kinase activity of IPMK can be regulated by phosphorylation. For instance, its phosphatidylinositol 3-kinase (PI3K) activity is stimulated by phosphorylation in a wortmannin-sensitive manner, indicating regulation by the PI3K signaling pathway. asbmb.org Conversely, its inositol phosphate kinase activity appears to be regulated differently, as it is insensitive to wortmannin (B1684655) but is reduced by phosphatase treatment. asbmb.org Glucose can induce the phosphorylation of IPMK at tyrosine-174, which in turn enhances its binding to AMPK. nih.gov

Catalytic Activity-Independent Functions: IPMK can also function in a manner independent of its catalytic activity. It can mediate the activation of the mammalian target of rapamycin (B549165) (mTOR) in response to amino acids. nih.govmerckmillipore.com

Inositol 1,3,4-Trisphosphate 5/6-Kinase (ITPK1) , the gateway enzyme for the lipid-independent pathway, is also subject to stringent regulation:

Acetylation: ITPK1 can be acetylated on internal lysine (B10760008) residues. This post-translational modification has been shown to decrease both the enzyme's activity and its protein stability. pnas.org Consequently, acetylation of ITPK1 leads to reduced synthesis of higher inositol polyphosphates. pnas.org

Substrate and Product Inhibition: Like many metabolic enzymes, ITPK1 activity can be influenced by the concentrations of its substrates and products, providing a feedback mechanism to control the flux through the pathway. In plants, Ins(3,4,5,6)P4 has been shown to be a potent inhibitor of the inositol pyrophosphate-synthesizing activity of ITPK1. uea.ac.uk

Energy Status of the Cell: The activity of ITPK1 is also linked to the cellular energy state. In Arabidopsis, ITPK1-mediated conversion of InsP6 to 5-InsP7 requires high ATP concentrations. nih.gov Under low ATP conditions, the enzyme can exhibit ADP phosphotransferase activity, dephosphorylating 5-InsP7 back to InsP6. nih.gov This suggests a role for ITPK1 in sensing and responding to the energetic status of the cell.

Table 1: Key Enzymes in the Lipid-Independent Biosynthesis of Inositol 1,3,4,5,6-Pentakisphosphate

EnzymeAbbreviationFunction in Pathway
myo-inositol-1-phosphate synthaseMIPSConverts glucose-6-phosphate to myo-inositol-1-phosphate. medlink.comresearchgate.netresearchgate.net
Inositol MonophosphataseIMPaseDephosphorylates myo-inositol-1-phosphate to myo-inositol. medlink.comresearchgate.netresearchgate.net
Inositol Tetrakisphosphate 1-Kinase 1ITPK1Phosphorylates inositol monophosphates, initiating the soluble pathway. pnas.orgnih.gov
Inositol Polyphosphate MultikinaseIPMKSequentially phosphorylates inositol phosphates to produce InsP4 and InsP5. nih.govresearchgate.netmerckmillipore.com
Inositol-Pentakisphosphate 2-KinaseIPPKCatalyzes the final phosphorylation of InsP5 to InsP6. pnas.org

Table 2: Regulatory Mechanisms of Key Biosynthetic Enzymes

EnzymeRegulatory MechanismEffect on Activity
IPMK Binding to AMPKModulated by glucose levels. nih.govresearchgate.net
Phosphorylation (PI3K pathway)Stimulates PI3K activity. asbmb.org
Phosphorylation (other)Required for inositol phosphate kinase activity. asbmb.org
Interaction with mTORCatalytically independent function. nih.govmerckmillipore.com
ITPK1 AcetylationDecreases enzyme activity and stability. pnas.org
Product Inhibition (e.g., Ins(3,4,5,6)P4)Inhibits activity. uea.ac.uk
Cellular Energy Status (ATP/ADP ratio)High ATP favors forward reaction; low ATP can lead to reverse reaction. nih.gov

Catabolism and Dephosphorylation of Inositol 1,3,4,5,6 Pentakisphosphate

Enzymatic Hydrolysis and Phosphate (B84403) Removal

The removal of phosphate groups from Ins(1,3,4,5,6)P5 is carried out by specialized enzymes known as inositol (B14025) polyphosphate phosphatases. These enzymes exhibit varying degrees of specificity for the different phosphate positions on the inositol ring, leading to distinct dephosphorylation pathways.

A specific enzymatic activity responsible for the dephosphorylation of Ins(1,3,4,5,6)P5 at the D-1 position has been identified. This enzyme, an inositol 1,3,4,5,6-pentakisphosphate 1-phosphatase, catalyzes the hydrolysis of the phosphate group at the 1-position of the inositol ring. The action of this phosphatase yields D-myo-inositol 3,4,5,6-tetrakisphosphate (Ins(3,4,5,6)P₄) as its product.

This reaction is part of a tightly regulated metabolic cycle. Ins(1,3,4,5,6)P5 can be interconverted with Ins(3,4,5,6)P₄ through a 1-kinase/1-phosphatase cycle, suggesting a dynamic regulation of the levels of these two inositol phosphates caymanchem.com. Research has also identified a D-myo-inositol 1,3,4,5,6-pentakisphosphate-1/3-phosphatase activity in Jurkat T-lymphocytes, further supporting the existence of enzymes that can specifically target the 1- and/or 3-positions of Ins(1,3,4,5,6)P5 nih.gov.

Multiple Inositol-Polyphosphate Phosphatase (MIPP), also known as MINPP1, is a key enzyme in the catabolism of higher inositol polyphosphates in mammalian cells. nih.govnih.gov This enzyme belongs to the family of histidine phosphatases and is known to be compartmentalized within the endoplasmic reticulum. plos.org

Identification of Dephosphorylation Products and Metabolic Fates

The dephosphorylation of Ins(1,3,4,5,6)P5 results in the formation of various inositol tetrakisphosphate (InsP₄) isomers and other lower inositol phosphates. The specific products formed depend on the acting phosphatase.

The action of the 1-phosphatase on Ins(1,3,4,5,6)P5 specifically produces myo-inositol 3,4,5,6-tetrakisphosphate caymanchem.comresearchgate.net. In contrast, the broad specificity of MIPP means it can generate a number of different lower inositol polyphosphates from Ins(1,3,4,5,6)P5 nih.gov. Another identified pathway involves a 3-phosphatase activity that converts Ins(1,3,4,5,6)P5 to inositol 1,4,5,6-tetrakisphosphate (Ins(1,4,5,6)P₄) caymanchem.com.

These dephosphorylation products are not terminal metabolites but are active participants in further metabolic pathways. For instance, Ins(3,4,5,6)P₄ can be re-phosphorylated by a 1-kinase to regenerate Ins(1,3,4,5,6)P5, forming a metabolic cycle caymanchem.com. Similarly, Ins(1,4,5,6)P₄ is part of a 3-kinase/3-phosphatase cycle with Ins(1,3,4,5,6)P5 caymanchem.com. Ultimately, the catabolic cascade can continue, with further dephosphorylation steps leading to inositol tris-, bis-, and monophosphates, and eventually to free myo-inositol. mdpi.comnih.gov This free myo-inositol can then be re-utilized by the cell for the de novo synthesis of phosphatidylinositols and other inositol-containing compounds. semanticscholar.org

Interactive Data Table: Enzymes in Ins(1,3,4,5,6)P₅ Catabolism

EnzymeSubstratePrimary Product(s)
This compound 1-phosphataseIns(1,3,4,5,6)P₅Inositol 3,4,5,6-tetrakisphosphate (Ins(3,4,5,6)P₄)
Multiple Inositol-Polyphosphate Phosphatase (MIPP)Ins(1,3,4,5,6)P₅Various lower inositol polyphosphates
This compound 3-phosphataseIns(1,3,4,5,6)P₅Inositol 1,4,5,6-tetrakisphosphate (Ins(1,4,5,6)P₄)

Cellular and Molecular Functions of Inositol 1,3,4,5,6 Pentakisphosphate

Precursor Role in Higher Inositol (B14025) Phosphate (B84403) Synthesis

InsP5 stands as a central metabolic intermediate in the inositol phosphate pathway, branching into the synthesis of molecules with profound physiological importance. Its phosphorylation leads to the creation of compounds that are at the heart of cellular signaling and regulation.

The primary metabolic fate of Inositol 1,3,4,5,6-pentakisphosphate is its conversion to Inositol hexakisphosphate (InsP6), also known as phytic acid. This reaction is catalyzed by the enzyme this compound 2-kinase (IP5K), also referred to as InsP5 2-kinase or IPPK. nih.govnih.govnih.gov This kinase specifically transfers a phosphate group from ATP to the axial 2-hydroxyl group of the myo-inositol ring of InsP5. nih.govnih.gov The enzyme IP5K is a pivotal component in the inositol phosphate pathway, as it is responsible for the final step in the synthesis of InsP6, a molecule implicated in a vast array of cellular functions. nih.govnih.gov

The synthesis of InsP6 from InsP5 is a conserved process across eukaryotes, from yeast to mammals. biologists.com In mammals, the enzyme responsible for this conversion is predominantly located in the nucleus. biologists.com The product, InsP6, is the most abundant inositol phosphate in cells and is involved in critical nuclear activities such as mRNA export, DNA repair, and the regulation of chromatin structure. nih.govnih.gov Research has shown that the enzyme that synthesizes InsP5, inositol polyphosphate multikinase (IPMK), and IP5K cooperate in a metabolic sequence to produce InsP6 from lower inositol phosphates like inositol (1,4,5)-trisphosphate. biologists.com In maize, two nearly identical paralogs of the IPK1 gene, which encodes for this kinase, have been identified, suggesting a sophisticated regulatory mechanism for phytic acid biosynthesis in plants. nih.gov

Following its synthesis from InsP5, Inositol hexakisphosphate (InsP6) serves as the direct precursor for a class of high-energy molecules known as inositol pyrophosphates. nih.gov These include diphosphoinositol pentakisphosphate (InsP7 or PP-InsP5) and bis-diphosphoinositol tetrakisphosphate (InsP8 or (PP)2-InsP4). nih.gov The synthesis of these molecules is carried out by two classes of kinases: the inositol hexakisphosphate kinases (IP6Ks) and the diphosphoinositol pentakisphosphate kinases (PPIP5Ks). nih.gov

IP6Ks phosphorylate InsP6 to generate InsP7. nih.govpnas.org Subsequently, PPIP5Ks can act on this InsP7 to produce InsP8. nih.gov This sequential phosphorylation creates molecules with high-energy pyrophosphate bonds, which are involved in regulating a wide spectrum of cellular activities, including energy metabolism, vesicle trafficking, and apoptosis. nih.govresearchgate.net The generation of InsP7 and InsP8 represents a critical branch of the inositol phosphate pathway, underscoring the central role of InsP5 as the progenitor of these potent signaling molecules.

Involvement in Nuclear Processes and Gene Expression Regulation

The conversion of this compound to higher inositol phosphates, particularly InsP6, is intrinsically linked to the regulation of key nuclear functions. These molecules act as signaling agents that influence the very architecture of the genome and the machinery that governs its expression and maintenance.

Inositol polyphosphates, including InsP5 and its product InsP6, have been demonstrated to directly influence the activity of ATP-dependent chromatin-remodeling complexes. nih.govresearchgate.net These complexes are essential for altering the structure of chromatin, thereby regulating the accessibility of DNA to transcription factors and other regulatory proteins. nih.gov Research has shown that InsP5 can stimulate the nucleosome mobilization activity of the SWI/SNF complex, a key chromatin remodeler. nih.gov Conversely, its phosphorylated product, InsP6, has an inhibitory effect on other remodeling complexes such as NURF, ISW2, and INO80. nih.govresearchgate.net

This modulation of chromatin remodeling activity provides a direct link between inositol phosphate metabolism and the regulation of gene expression. nih.gov For instance, mutations in the genes encoding the kinases that produce InsP5 and InsP6 can lead to impaired transcription in vivo. nih.gov In yeast, the production of these inositol polyphosphates is required for the efficient recruitment of the SWI/SNF and INO80 complexes to certain gene promoters, highlighting their role in transcriptional activation. nih.gov InsP6, synthesized from InsP5, is specifically implicated in the regulation of chromatin structure, further emphasizing the importance of this metabolic step in nuclear organization. nih.gov

The integrity of the genome is paramount for cellular life, and inositol phosphates play a significant role in the processes that maintain and repair DNA. InsP6, the direct product of InsP5 phosphorylation, is involved in stimulating DNA repair. nih.govnih.gov Specifically, InsP6 has been shown to be a crucial factor in the non-homologous end joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks in eukaryotes. nih.govacs.org It has been demonstrated that InsP6 directly binds to the Ku protein, a key component of the NHEJ machinery, and stimulates the joining of DNA ends. nih.govacs.org

Furthermore, the pyrophosphorylated derivatives of InsP6, which are synthesized downstream of InsP5, are essential for another critical DNA repair pathway: homologous recombination (HR). nih.gov Studies in mammalian cells have revealed that the loss of inositol pyrophosphate synthesis impairs the completion of HR, leading to increased cell death and chromosomal aberrations upon DNA damage. nih.govresearchgate.net This indicates that the pathway originating from InsP5 is vital for protecting the genome from damage. nih.gov

Beyond their influence on chromatin structure, inositol phosphates derived from InsP5 are directly involved in the regulation of gene transcription. The production of inositol polyphosphates, including InsP5, is necessary for efficient transcription of certain genes. nih.gov For example, in yeast, mutations in the kinase that produces InsP5 impair the induction of the phosphate-responsive PHO5 gene. nih.gov

Control of Nuclear mRNA Export

This compound (InsP5) plays a pivotal, albeit indirect, role in the regulation of nuclear messenger RNA (mRNA) export. This process is critical for gene expression, linking the transcription of genes in the nucleus to their translation into proteins in the cytoplasm. nih.govnih.gov The export of mRNA is not a passive diffusion process but a highly regulated series of events involving the assembly of messenger ribonucleoprotein (mRNP) complexes, their targeting to the nuclear pore complex (NPC), and translocation into the cytoplasm. nih.gov

The direct effector in this pathway is Inositol hexakisphosphate (InsP6), which is synthesized from InsP5. nih.govnih.gov The terminal step in the biosynthesis of InsP6 is catalyzed by the enzyme this compound 2-kinase (IPK1), which phosphorylates InsP5. nih.govmdpi.com InsP6, along with the protein Gle1, acts as a crucial cofactor for the DEAD-box helicase Dbp5. nih.govyoutube.com Dbp5 is an essential mRNA export factor that localizes to the cytoplasmic face of the NPC. nih.govresearchgate.net The activation of Dbp5 by Gle1 and InsP6 is believed to provide the energy required to remodel the mRNP complex, releasing the mRNA from its export receptors, such as Mex67 (TAP in mammals), into the cytoplasm. nih.govresearchgate.net This release ensures the unidirectionality of the export process, preventing the mRNP from returning to the nucleus. researchgate.net

Given that InsP5 is the immediate precursor to InsP6, the regulation of its conversion by IPK1 is a key control point for synthesizing the necessary InsP6 pool to facilitate efficient mRNA export. nih.govnih.gov Therefore, the availability and metabolism of InsP5 are integral to the phosphoinositide signaling pathway that ultimately governs the export of mRNA and subsequent protein expression. nih.govresearchgate.netwikipedia.org

Interaction with RNA Editing Enzymes (e.g., ADAR2)

This compound (InsP5) is related to the function of certain RNA editing enzymes through its metabolic product, InsP6. The enzyme Adenosine (B11128) Deaminase Acting on RNA 2 (ADAR2) is a key RNA editor that converts adenosine to inosine (B1671953) in double-stranded RNA, a critical process for the proper function of numerous neurotransmitter receptors and other proteins. pitt.edunih.gov

Structural and biochemical studies have revealed that InsP6 is an essential structural cofactor for the catalytic domain of human ADAR2. pitt.edunih.govnih.gov The InsP6 molecule is found buried deep within the enzyme's core, where it is crucial for maintaining the protein's fold and, consequently, its catalytic activity. nih.govnih.gov Enzymes expressed without InsP6 are inactive, demonstrating its indispensable role. pitt.edunih.gov This structural requirement for InsP6 extends to related enzymes like ADAT1, which edits transfer RNA (tRNA). nih.gov

While InsP6 is the confirmed cofactor, research has suggested a potential role for other inositol polyphosphates. It has been speculated that if the InsP6 binding site in an enzyme like ADAT1 were accessible, it might bind a non-cognate inositol polyphosphate, such as InsP5, which could permit a low level of residual activity. nih.govresearchgate.net This suggests that while InsP6 is the primary and most effective molecule for stabilizing ADAR2, fluctuations in the levels of its precursor, InsP5, could potentially have subtle modulatory effects on the RNA editing machinery, although InsP6 remains the key functional component.

Participation in Signal Transduction Pathways

Regulation of Protein Kinase Activity (e.g., Akt/PKB, Casein Kinase 2)

This compound (InsP5) is a significant regulator of key protein kinases, notably inhibiting the pro-survival kinase Akt (also known as Protein Kinase B or PKB) and stimulating the activity of Casein Kinase 2 (CK2).

Akt/PKB Inhibition: The Phosphoinositide 3-Kinase (PI3K)/Akt signaling pathway is central to promoting cell growth, proliferation, and survival, and its dysregulation is common in cancer. nih.govcaymanchem.com InsP5 has been identified as a potent inhibitor of this pathway. nih.govnih.gov It exerts its effect by directly binding to the Pleckstrin Homology (PH) domain of Akt. nih.gov This interaction prevents the recruitment of Akt to the cell membrane, a critical step for its activation by upstream kinases like PDK1. nih.gov By blocking Akt activation, InsP5 can induce apoptosis in various cancer cell lines, including those from ovarian, lung, and breast cancers, and exhibits anti-tumor and anti-angiogenic properties in preclinical models. caymanchem.comnih.gov The inhibitory effect is specific, as other inositol polyphosphates like InsP6 or Ins(1,3,4,5)P4 show little to no activity in the same assays. nih.gov The unique structure of InsP5 makes it a lead compound for developing novel anticancer drugs that target the PI3K/Akt pathway. nih.gov

Casein Kinase 2 (CK2) Stimulation: Contrary to its inhibitory role on Akt, InsP5 stimulates the activity of Casein Kinase 2. CK2 is a highly pleiotropic protein kinase involved in a vast array of cellular processes and was once considered to be constitutively active. nih.gov However, studies have shown that CK2 can exist in a low-activity state and that its catalytic function can be significantly stimulated by higher inositol phosphates, including InsP5, InsP4, and InsP6. nih.govnih.gov This regulation was demonstrated in studies where an endogenous inhibitor in rat liver supernatant was found to suppress CK2's basal activity, a suppression that could be overcome by the addition of InsP5. nih.gov This direct activation of a protein kinase represents a key mechanism by which inositol phosphates can control cellular signaling and protein phosphorylation. nih.gov This stimulatory effect is also a component of its role in Wnt signaling, where InsP5 accumulation leads to CK2 stimulation. nih.gov

Allosteric Modulation through Pleckstrin Homology (PH) Domain Interactions

A primary mechanism by which this compound (InsP5) exerts its signaling functions is through allosteric modulation of proteins via binding to Pleckstrin Homology (PH) domains. PH domains are protein modules of about 100-120 amino acids found in a wide range of signaling proteins that recognize and bind to phosphoinositides and soluble inositol phosphates. nih.govnih.gov This interaction often serves to recruit proteins to specific membrane locations or to alter their conformation and activity. nih.govntu.edu.sg

InsP5, as a soluble inositol polyphosphate, can act as a competitive inhibitor of PH domain binding to membrane-bound phosphoinositides, such as phosphatidylinositol (3,4,5)-trisphosphate (PtdIns(3,4,5)P3). nih.gov The most notable example of this is the regulation of the Akt/PKB signaling pathway. nih.govnih.gov Akt contains a PH domain that binds PtdIns(3,4,5)P3, leading to its recruitment to the plasma membrane and subsequent activation. nih.gov InsP5 has been shown to bind to the Akt PH domain, thereby preventing its translocation to the membrane and inhibiting the entire downstream signaling cascade. nih.gov

The specificity of these interactions is crucial. Studies comparing various inositol phosphates have shown that PH domains exhibit distinct binding preferences. For instance, the PH domain of Akt binds effectively to InsP5, while its affinity for other isomers may be lower. nih.gov The binding affinity of InsP5 to the PH domain of Grp1, a guanine (B1146940) nucleotide exchange factor, has been measured with a dissociation constant (Kd) of 590 nM, highlighting a high-affinity interaction. caymanchem.comnih.gov This ability of InsP5 to selectively engage with PH domains provides a mechanism for fine-tuning numerous signaling pathways, effectively acting as a soluble messenger that can modulate protein localization and function. nih.gov

Table 1: Interaction of InsP5 with Protein Kinase PH Domains

Protein Target Interacting Domain Effect of InsP5 Binding Functional Outcome
Akt/PKB Pleckstrin Homology (PH) Domain Competitive inhibition of PtdIns(3,4,5)P3 binding Prevents membrane recruitment and activation of Akt; induces apoptosis. nih.gov
PDK1 Pleckstrin Homology (PH) Domain A derivative of InsP5, 2-O-Bn-InsP5, inhibits PDK1. nih.gov Inhibition of Akt phosphorylation. nih.gov
Grp1 Pleckstrin Homology (PH) Domain High-affinity binding (Kd = 590 nM). caymanchem.com Modulation of guanine nucleotide exchange factor activity.

Mediating Components of Wnt/β-Catenin Signaling

This compound (InsP5) has been identified as a key second messenger in the canonical Wnt/β-catenin signaling pathway. nih.gov This pathway is fundamental during embryonic development and its misregulation is linked to diseases like cancer. nih.govnih.gov

In response to stimulation by the Wnt3a ligand, a G-protein-linked phosphatidylinositol signaling cascade is activated, leading to the transient generation and accumulation of inositol polyphosphates, particularly InsP5. nih.gov The production of InsP5 in this context is mediated by the enzymes inositol 1,4,5-trisphosphate 3-kinase and inositol polyphosphate multikinase. nih.gov

The accumulation of InsP5 is required for the downstream effects of Wnt signaling. nih.gov Specifically, InsP5 acts by modulating the activity of two critical kinases: it inhibits the activity of glycogen (B147801) synthase kinase-3β (GSK-3β) and simultaneously stimulates the activity of Casein Kinase 2 (CK2). nih.gov The inhibition of GSK-3β is a cornerstone of canonical Wnt signaling, as GSK-3β would otherwise phosphorylate β-catenin, marking it for ubiquitination and degradation. By inhibiting GSK-3β, InsP5 allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus. nih.gov

Once in the nucleus, β-catenin associates with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors to activate the expression of Wnt target genes. nih.gov Studies have shown that blocking the Wnt3a-stimulated generation of InsP5 prevents β-catenin accumulation and abrogates the activation of TCF/LEF-sensitive transcription. nih.gov This demonstrates that InsP5 is an essential mediator, translating the initial Wnt ligand signal into the downstream nuclear events that drive cellular responses like primitive endoderm formation in embryonal cells. nih.gov

Interplay with Calcium Signaling Pathways

The interplay between this compound (InsP5) and calcium (Ca²⁺) signaling pathways is multifaceted and largely indirect, stemming from its position within the broader inositol phosphate metabolic network and its influence on Ca²⁺-regulating kinases.

The primary link is through its synthesis pathway. InsP5 is downstream of inositol 1,4,5-trisphosphate (InsP3), the canonical second messenger responsible for releasing Ca²⁺ from intracellular stores, such as the endoplasmic reticulum. wikipedia.orgyoutube.com The activation of phospholipase C (PLC) cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) to generate InsP3 and diacylglycerol (DAG). nih.govyoutube.com This InsP3 can then be sequentially phosphorylated by kinases to produce higher inositol phosphates, including InsP5. nih.govmdpi.com Therefore, cellular signals that trigger Ca²⁺ release via the PLC-InsP3 pathway also initiate the production of InsP5, creating a temporal link between the two signaling molecules. nih.gov

Furthermore, InsP5 can influence Ca²⁺ signaling through its regulation of protein kinases that, in turn, modulate calcium channels. For example, InsP5 stimulates Casein Kinase 2 (CK2). nih.govnih.gov CK2 has been shown to regulate the activity of L-type calcium channels (LTCCs) in cardiomyocytes, suggesting that InsP5-mediated activation of CK2 could influence cellular Ca²⁺ influx. mdpi.com

Finally, in a non-signaling context, higher inositol phosphates, including InsP5, have been shown to be potent inhibitors of the crystallization of calcium salts like calcium oxalate (B1200264) and brushite. nih.gov This demonstrates a direct physicochemical interaction with calcium ions, which is relevant in preventing pathological calcifications. nih.gov While distinct from its role in transient signaling, this property underscores the significant relationship between InsP5 and calcium homeostasis.

Contributions to Fundamental Cellular Processes

InsP5 is implicated in a variety of essential cellular activities, underscoring its importance in maintaining cellular homeostasis and function.

Regulation of Ribosome Biogenesis and Ribosomal RNA Synthesis

The synthesis of ribosomes, essential for all protein production, is a highly regulated process that begins in the nucleolus with the transcription of ribosomal RNA (rRNA). nih.gov Emerging evidence indicates that the enzymatic machinery responsible for InsP5 metabolism plays a structural role in this process.

This compound 2-kinase (IP5K), the enzyme that phosphorylates InsP5 to produce InsP6, has been identified as a structural component of the nucleolus. nih.gov Beyond its catalytic activity, IP5K functions as a molecular scaffold, directly influencing the architecture of the nucleoli and, consequently, the rate of rRNA synthesis. nih.govmdpi.com Research has demonstrated that IP5K physically interacts with key proteins that regulate the transcription of rRNA, including Upstream-Binding Factor (UBF) and TCOF1. nih.govmdpi.com This interaction is mediated by a specific tripeptide sequence (Arg-Lys-Lys) on the surface of IP5K. nih.gov The spatial dynamics of IP5K within the nucleolus are sensitive to conditions that inhibit rRNA production, such as serum starvation or treatment with actinomycin (B1170597) D. nih.gov This suggests that the scaffolding function of IP5K, which is stoichiometrically sensitive, is a critical aspect of its role in ribosome biogenesis. nih.gov

While the direct role of InsP5 in this scaffolding mechanism is still under investigation, its position as the immediate precursor to InsP6, which is also concentrated in the nucleolus, places it at a crucial metabolic crossroads for ribosome synthesis. mdpi.com Furthermore, downstream metabolites known as inositol pyrophosphates have been shown to regulate rRNA transcription elongation in yeast, highlighting the broader importance of the inositol phosphate pathway in this fundamental process. ucsd.edumdpi.com

Influence on Cellular Proliferation and Growth Control

The control of cellular proliferation is a complex process tightly linked to the cell cycle. Studies have revealed that the intracellular concentrations of InsP5 fluctuate in a cell-cycle-dependent manner, suggesting its involvement in growth control.

In proliferating rat thymocytes, the levels of InsP5 and InsP6 exhibit distinct changes throughout the cell cycle. nih.gov Following an initial transient increase at the beginning of the cycle, the concentrations of both compounds decrease and remain low for a period. nih.gov A significant increase in both InsP5 and InsP6 is observed as the cells prepare to divide. nih.gov This accumulation during the S-phase, when DNA replication occurs, points to a potential role for these molecules in cell cycle progression. nih.govfrontiersin.org

The mechanism appears to be independent of the immediate, receptor-mediated production of other inositol phosphates like inositol 1,4,5-trisphosphate (InsP3), indicating that the synthesis of highly phosphorylated inositols like InsP5 is governed by factors specific to the cell cycle phase. frontiersin.org The observation that fibroblasts transfected to overproduce certain inositol phosphates grew less rapidly further supports the idea that the balance of inositol phosphates is critical for normal cell proliferation. frontiersin.org

Mechanisms of Programmed Cell Death Induction (Apoptosis)

InsP5 has been identified as a pro-apoptotic molecule, capable of inducing programmed cell death in various cell types, particularly in cancer cells. Its primary mechanism of action involves the inhibition of the Phosphoinositide 3-kinase (PI-3K)/Akt signaling pathway, a critical pro-survival pathway that is often dysregulated in cancer. nih.gov

InsP5 competitively antagonizes the binding of Phosphatidylinositol (3,4,5)-trisphosphate (PtdIns(3,4,5)P3) to the pleckstrin homology (PH) domains of proteins like the kinase Akt (also known as Protein Kinase B or PKB). nih.gov This inhibition prevents the phosphorylation and activation of Akt, thereby promoting apoptosis. nih.gov Studies have shown that InsP5 can induce apoptosis in ovarian, lung, and breast cancer cells. nih.gov This pro-apoptotic effect can be reversed by overexpressing a constitutively active form of Akt. nih.gov

Furthermore, InsP5 can enhance the apoptotic effects of conventional chemotherapy drugs such as cisplatin (B142131) and etoposide. nih.gov Research has also focused on developing more potent derivatives of InsP5. For instance, a synthetic derivative, 2-O-benzyl-myo-inositol 1,3,4,5,6-pentakisphosphate (2-O-Bn-InsP5), has demonstrated higher pro-apoptotic activity than InsP5 and can overcome resistance to InsP5 in some cancer cell lines. h1.co This derivative specifically inhibits 3-phosphoinositide-dependent protein kinase 1 (PDK1), a key upstream activator of Akt. h1.co

Cell Line/ModelEffect of InsP5 or its DerivativeAssociated Pathway
Ovarian, lung, and breast cancer cellsInduces apoptosisInhibition of PI-3K/Akt pathway nih.gov
SKBR-3 breast cancer cellsApoptosis induction (reversed by active Akt)Inhibition of Akt phosphorylation nih.gov
PC3 prostate cancer xenograftsAnti-tumor propertiesInhibition of PDK1 and mTOR by 2-O-Bn-InsP5 h1.co
MC3T3 osteoblastic cellsIncreased apoptosis (dose-dependent)Inhibition of AKT phosphorylation, caspase activation nih.gov

Dynamics of Vesicle Trafficking and Endocytosis

While the roles of other phosphoinositides, particularly phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2), are well-established in vesicle trafficking and endocytosis, the direct involvement of InsP5 is more nuanced. mdpi.comnih.gov Evidence suggests that InsP5 and its metabolic products are part of the regulatory network controlling these dynamic membrane processes.

Studies have shown that fluorescently labeled InsP5, when applied externally to tumor cells, can be internalized. nih.gov The mechanism of uptake appears to be non-receptor-mediated endocytosis, a process that is inhibited at low temperatures. nih.gov Once inside the cell, the fluorescent InsP5 accumulates in lysosomes, suggesting it follows the endocytic pathway. nih.gov

The more direct regulatory roles in vesicle trafficking appear to be carried out by downstream metabolites of InsP5, specifically inositol pyrophosphates. In yeast, the enzyme Inositol Phosphate Multikinase (IPMK) can convert InsP5 into diphosphoinositol-tetrakisphosphate (PP-IP4). Mutants lacking the ability to produce inositol pyrophosphates exhibit significant defects in endocytic pathways, indicating that these molecules, rather than InsP5 itself, are major regulators of endocytosis. These inositol pyrophosphates are thought to regulate vesicle processing by binding to clathrin-associated proteins.

Modulation of Ion Channel Activity

InsP5 has been shown to modulate the activity of specific ion channels, which are critical for a wide range of physiological functions, including vascular tone and cellular excitability.

Research on vascular smooth muscle cells has demonstrated that InsP5, particularly in conjunction with InsP6, can stimulate L-type voltage-gated Ca2+ channels. nih.gov This stimulation is not a direct effect on the channel itself but is mediated through the activation of Protein Kinase C (PKC). nih.gov The activation of this pathway leads to an increased inward calcium current, which can contribute to mediator-induced contractions of vascular smooth muscle. nih.gov While InsP5 alone at lower concentrations may not have a significant effect, its combination with InsP6 is effective, suggesting a cooperative role for these highly phosphorylated inositols in modulating ion channel function. nih.gov

Ion ChannelCell TypeEffect of InsP5Mechanism
L-type Ca2+ channelsRat portal vein myocytesStimulation of inward current (in combination with InsP6)PKC activation pathway nih.gov

Critical Roles in Embryonic Development

The inositol phosphate pathway, including the synthesis of InsP5, is fundamentally important for normal embryonic development. The critical nature of this pathway is highlighted by gene knockout studies in animal models.

The enzyme that synthesizes InsP5, inositol polyphosphate multikinase (Ipk2/IPMK), and the enzyme that phosphorylates InsP5 to InsP6, this compound 2-kinase (Ipk1), are both essential for early embryonic development in mice. Disruption of the Ipk1 gene, which leads to an accumulation of InsP5, results in early embryonic lethality before day 8.5. Similarly, mice deficient in Ipk2 die around embryonic day 9.5 with severe morphological defects, including abnormal neural tube folding. These lethal phenotypes underscore that the failure to produce higher inositol polyphosphates, including the products downstream of InsP5, disrupts critical developmental processes.

Response to Cellular and Environmental Stress

This compound (InsP5) and its metabolic derivatives are integral to cellular stress response pathways across various organisms. The pathway leading from InsP5 to more complex inositol phosphates is crucial for mounting appropriate defenses against environmental challenges. In yeast, inositol pyrophosphates, which are synthesized from the InsP5 product inositol hexakisphosphate (InsP6), are critical for activating the environmental stress response (ESR), a global gene expression program that helps cells adapt and survive. nih.govbelmont.edu Yeast cells incapable of synthesizing these molecules cannot properly induce the ESR. belmont.edu This suggests that InsP5 sits (B43327) at a key metabolic juncture, providing the necessary precursor for downstream stress signaling molecules.

Evidence from plant biology further underscores this role. In rice (Oryza sativa), a mutant of the this compound 2-kinase 1 (IPK1) gene, which is responsible for converting InsP5 to InsP6, exhibited enhanced tolerance to both salt and drought stresses. biorxiv.orgbiorxiv.org These mutant plants showed significantly lower levels of induced InsP6 under stress conditions, along with higher activities of antioxidant enzymes and upregulated transcription of stress response genes. biorxiv.org This indicates that modulating the conversion of InsP5 to InsP6 is a key aspect of the plant's abiotic stress response.

In human cells, related pathways are implicated in the response to hypoxia. The Cys-Arg/N-degron pathway is a protein degradation system that helps cells adapt to low oxygen. nih.gov A key substrate of this pathway is Inositol Hexakisphosphate Kinase 1 (IP6K1), an enzyme that synthesizes inositol pyrophosphates. Its regulation during hypoxia is critical for adjusting glucose metabolism and ensuring cell survival, highlighting the role of inositol phosphate metabolism, for which InsP5 is a precursor, in fundamental stress responses. nih.gov

Direct Protein Interactions and Scaffolding Functions

Beyond its role as a metabolic intermediate, this compound and its associated enzymes are involved in organizing cellular machinery through direct protein interactions and non-catalytic scaffolding functions. These interactions are critical for the coordination of complex processes, particularly within the nucleolus.

The enzyme that catalyzes the final step in the biosynthesis of InsP6 from InsP5, this compound 2-kinase (IP5K, also known as IPPK or IPK1), possesses a significant non-catalytic function as a molecular scaffold. nih.govbiorxiv.org This "moonlighting" role is independent of its kinase activity and is crucial for the structural organization of the nucleolus, the primary site of ribosome biogenesis. biorxiv.org Studies have shown that IP5K makes stoichiometrically sensitive contributions to nucleolar architecture. nih.govbiorxiv.org Overexpression of IP5K, for example, leads to a dominant-negative effect, causing a significant reduction in ribosomal RNA (rRNA) synthesis, a hallmark characteristic of disrupting a protein scaffold. nih.gov This demonstrates that the physical presence and structural role of the IP5K protein are as important to cellular function as its enzymatic activity. nih.govbiorxiv.org

The scaffolding function of IP5K is mediated by its direct and functionally significant interactions with key regulators of rRNA synthesis. nih.govbiorxiv.org Research has demonstrated that IP5K binds to both TCOF1 (Treacle) and the upstream-binding-factor (UBF). nih.gov TCOF1 is a critical regulator of ribosome biogenesis, and its interaction with UBF is essential for this process. nih.govnih.gov The association of IP5K with both of these proteins places it at the center of a regulatory complex for rRNA production.

The interaction between IP5K and UBF has been mapped with high precision. nih.gov An Arg-Lys-Lys (RKK) tripeptide located on the surface of the human IP5K protein is responsible for mediating its association with UBF. nih.gov The spatial dynamics of IP5K within the nucleolus are sensitive to conditions that inhibit rRNA production, such as serum starvation, further cementing its role in this process. biorxiv.org By physically linking these regulatory proteins, the IP5K scaffold helps to organize the machinery required for the efficient transcription of rRNA genes. nih.gov

The influence of InsP5 extends to other cellular pathways through direct binding to effector proteins or through the binding of its immediate metabolic product, InsP6.

GRP-1: this compound has been shown to directly interact with the General Receptor for Phosphoinositides-1 (GRP-1). Specifically, InsP5 binds to the pleckstrin homology (PH) domain of GRP-1 with a dissociation constant (Kd) of 590 nM. nih.gov This interaction is significant as GRP-1 is an exchange factor for Arf family GTPases and is involved in signal transduction and membrane trafficking.

Gle1: While a direct interaction between InsP5 and the mRNA export factor Gle1 has not been documented, the immediate product of the IP5K reaction, Inositol hexakisphosphate (InsP6), is an essential cofactor for Gle1 function. nih.govnih.gov InsP6-bound Gle1 is required to activate the DEAD-box helicase Dbp5 at the nuclear pore complex, a critical step for the remodeling of messenger ribonucleoprotein (mRNP) particles and their successful export to the cytoplasm. nih.govbiorxiv.orgnih.gov Therefore, the metabolism of InsP5 is directly and critically linked to the regulation of mRNA export via the function of its product, InsP6, on the Gle1-Dbp5 complex.

Dynein Intermediate Chain: There is no direct evidence in the available literature for the binding of this compound to the Dynein Intermediate Chain. The dynein motor complex is regulated by a host of adaptors and other kinases. frontiersin.orgresearchgate.net While certain inositol hexakisphosphate kinases (IP6Ks) have been shown to interact with components like Dynein Intermediate Chain 2, a direct binding relationship between InsP5 itself and dynein subunits has not been established.

Interactive Data Tables

Table 1: Protein Interactions of IP5K and its Product InsP6

Interacting Protein Binding Partner Functional Significance
IP5K (scaffold) TCOF1 Regulation of ribosomal RNA (rRNA) synthesis. nih.gov
IP5K (scaffold) UBF Regulation of rRNA synthesis; mediated by an RKK motif on IP5K. nih.gov
InsP5 GRP-1 (PH Domain) Signal transduction and membrane trafficking. nih.gov

| InsP6 (Product of IP5K) | Gle1 | Activation of Dbp5 helicase for mRNA export. nih.govnih.gov |

Table 2: Compound Names Mentioned in Article

Compound Name Abbreviation
This compound InsP5, IP5
Inositol hexakisphosphate InsP6, IP6
Inositol 1,3,4,5-tetrakisphosphate Ins(1,3,4,5)P4
Inositol 1,4,5-trisphosphate InsP3
Adenosine triphosphate ATP
This compound 2-kinase IP5K, IPPK, IPK1
Upstream-Binding Factor UBF
Treacle TCOF1
General Receptor for Phosphoinositides-1 GRP-1
Gle1 RNA export mediator Gle1
DEAD-box helicase 5 Dbp5
Dynein Intermediate Chain DIC

Enzymology and Structural Biology of Inositol 1,3,4,5,6 Pentakisphosphate Metabolizing Enzymes

Inositol (B14025) 1,3,4,5,6-Pentakisphosphate 2-Kinase (IP5K/IPPK)

Inositol 1,3,4,5,6-pentakisphosphate 2-kinase, also known as IP5K or IPPK, is the enzyme that catalyzes the final step in the biosynthesis of InsP6 (phytic acid) from InsP5. nih.govnih.gov This enzyme belongs to the transferase family, specifically a phosphotransferase that uses ATP to phosphorylate the 2-hydroxyl group of 1D-myo-inositol 1,3,4,5,6-pentakisphosphate, yielding ADP and 1D-myo-inositol 1,2,3,4,5,6-hexakisphosphate. wikipedia.org The systematic name for this enzyme is ATP:1D-myo-inositol 1,3,4,5,6-pentakisphosphate 2-phosphotransferase. wikipedia.org

Molecular Characterization and Gene Duplication (e.g., ZmIPK1 Paralogs)

In various organisms, the gene encoding IP5K, often referred to as IPK1, can exist as multiple copies, indicating a sophisticated level of gene regulation. A notable example is found in maize (Zea mays), where the ZmIPK1 gene constitutes a small family with two members. nih.gov DNA Southern blot analysis has identified two nearly identical paralogs, designated ZmIPK1A and ZmIPK1B. nih.gov

These paralogs exhibit tissue-specific expression. nih.gov Transcripts of ZmIPK1A are found in a wide range of tissues, including leaves, silks, immature ears, and various parts of the seed. nih.gov In contrast, ZmIPK1B transcripts are detected exclusively in the roots. nih.gov This differential expression suggests that the duplication of the ZmIPK1 gene may have allowed for functional specialization, with ZmIPK1A being primarily responsible for phytate accumulation in seeds and ZmIPK1B potentially involved in processes like phosphorus sensing in the roots. nih.gov Furthermore, a variety of alternative splicing products of ZmIPK1A have been discovered, adding another layer of regulatory complexity to phytic acid biosynthesis in maize. nih.gov

The maize inositol phosphate (B84403) kinase (ZmIpk) gene was identified through sequence comparison with human and Arabidopsis Ins(1,3,4)P(3) 5/6-kinase genes. nih.gov Mutations in the ZmIpk gene, such as those found in the lpa2 mutant, lead to a significant reduction in seed phytic acid content and an increase in inorganic phosphate. nih.gov

Mechanistic Insights into Substrate Recognition and Catalysis

The catalytic activity of IP5K involves the transfer of a phosphate group from ATP to the axial 2-OH position of the myo-inositol ring of InsP5. nih.gov This reaction is highly specific and essential for the synthesis of InsP6, the precursor for inositol pyrophosphates like IP7 and IP8. nih.gov The active site of the kinase must accommodate the significant steric bulk and high negative charge of its substrate, while maintaining specificity. nih.gov

The enzyme's structure reveals a unique region for inositide binding that comprises nearly half of the protein. nih.gov This extensive binding site ensures the correct orientation of the InsP5 substrate for phosphorylation. nih.gov Key residues within this site are responsible for recognizing the substrate, with a specific residue, Asp368, identified as crucial for the recognition of the axial 2-hydroxyl group. nih.gov The interaction facilitates a partly associative in-line phosphoryl transfer mechanism. nih.gov The enzyme also demonstrates the ability to phosphorylate other inositol polyphosphates, such as myo-inositol 1,4,6-trisphosphate and myo-inositol 1,4,5,6-tetrakisphosphate, although its primary substrate is Ins(1,3,4,5,6)P5. nih.govnih.gov

Kinetic studies with the maize enzyme, ZmIPK1, showed a Km value of 119 μM for Ins(1,3,4,5,6)P5 with a Vmax of 625 nmol/min/mg. nih.govnih.gov

Biochemical Regulation of Enzyme Activity (e.g., pH, Temperature, Cofactor Dependence)

The activity of enzymes like IP5K is profoundly influenced by environmental factors such as pH and temperature, and its catalytic function is dependent on the presence of cofactors. monash.eduomicsonline.org

pH: Enzymes exhibit optimal function within a specific pH range. monash.edupressbooks.pub Deviations from this optimal pH can alter the ionization state of amino acid residues in the active site, which can impair substrate binding and reduce or eliminate catalytic activity. monash.eduomicsonline.org Extreme pH levels can lead to the denaturation of the enzyme, causing a loss of its three-dimensional structure and function. monash.edu

Temperature: Enzyme activity generally increases with temperature due to increased kinetic energy, leading to more frequent collisions between the enzyme and its substrate. omicsonline.orgpressbooks.pub However, each enzyme has an optimal temperature for activity. omicsonline.org Beyond this point, the enzyme's structure begins to unfold (denature), causing a rapid decline in activity. pressbooks.pub

Cofactor Dependence: The catalytic activity of IP5K is dependent on ATP as a phosphate donor and requires a divalent cation as a cofactor. wikipedia.orgmdpi.com Magnesium ions (Mg²⁺) are essential for the phosphotransferase activity, playing a crucial role in stabilizing the negative charges of the phosphate groups on ATP during the transition state of the reaction. mdpi.com

Table 1: Biochemical Properties of Maize this compound 2-Kinase (ZmIPK1)

ParameterValueReference
Substratemyo-inositol 1,3,4,5,6-pentakisphosphate nih.govnih.gov
Km119 μM nih.govnih.gov
Vmax625 nmol/min/mg nih.govnih.gov
CofactorMg²⁺ mdpi.com
Reaction pH7.5 nih.gov
Reaction Temperature30°C nih.gov

Inositol-1,3,4,5,6-Pentakisphosphate 1-Phosphatase

This enzyme is responsible for the dephosphorylation of InsP5 at the 1-position, representing a key step in the catabolism of inositol phosphates.

Enzyme Specificity and Cofactor Requirements for Dephosphorylation

The search results did not yield specific information about an enzyme that exclusively dephosphorylates this compound at the 1-position. The metabolism of inositol phosphates involves a complex network of kinases and phosphatases with varying degrees of substrate specificity. While there are multiple inositol polyphosphate phosphatases, such as the 3-phosphatase and 5-phosphatase mentioned in the search results, which can be inhibited by InsP5, information on a dedicated Ins(1,3,4,5,6)P5 1-phosphatase is not available in the provided context. nih.gov Research on phytate-degrading enzymes from sources like Klebsiella terrigena shows pathways for the degradation of InsP6 that can produce various isomers of inositol pentaphosphate, but specific details on the cofactors and specificity of a 1-phosphatase acting on Ins(1,3,4,5,6)P5 are absent. caymanchem.com

Factors Influencing Phosphatase Activity

The enzymatic activity of phosphatases that metabolize this compound (Ins(1,3,4,5,6)P₅), primarily Multiple Inositol Polyphosphate Phosphatase 1 (MINPP1), is regulated by a combination of spatial, structural, and cellular factors. These elements ensure that the dephosphorylation of inositol phosphates is a tightly controlled process.

Subcellular Compartmentalization: A primary factor governing MINPP1 activity is its subcellular localization. MINPP1 is predominantly an endoplasmic reticulum (ER) resident enzyme, a fact established by its C-terminal ER-retention signal (KDEL/SDEL). plos.orgnih.gov This compartmentalization physically separates the enzyme from its main substrates, such as Ins(1,3,4,5,6)P₅ and Inositol hexakisphosphate (InsP₆), which are primarily located in the cytosol. nih.gov This sequestration raises questions about the enzyme's physiological activity under normal conditions, suggesting that access to its substrates is a critical rate-limiting step. nih.gov Experiments involving the artificial expression of MINPP1 in the cytosol (cyt-MINPP1) have demonstrated that when this spatial barrier is removed, the enzyme actively dephosphorylates not only inositol polyphosphates but also the lipid second messenger Phosphatidylinositol (3,4,5)-trisphosphate (PtdIns(3,4,5)P₃), leading to reduced cell growth. nih.govnih.govresearchgate.net This highlights the importance of ER confinement for separating inositol phosphate metabolism from inositol lipid signaling. nih.govnih.gov

Enzyme Isoforms and Secretion: The regulation of MINPP1 activity is further nuanced by the existence of different isoforms. plos.org Bioinformatic analyses have identified three potential MINPP1 isoforms resulting from variant gene translation. plos.org Notably, MINPP1 isoform-2 lacks the standard ER-retention signal. plos.org Confocal microscopy has shown that while isoform-1 is localized near the nucleus, consistent with its ER residency, isoform-2 is scattered towards the cell periphery and co-localizes with markers for multivesicular bodies. plos.org Crucially, this isoform is secreted into the extracellular space within exosomes. plos.org This exosome-associated MINPP1 isoform-2 is enzymatically active and capable of hydrolyzing extracellular inositol phosphates. plos.org This suggests a novel regulatory mechanism where phosphatase activity is not confined within the cell but can be exported to modulate the extracellular environment. plos.org

Structural and Catalytic Requirements: The intrinsic catalytic activity of MINPP1 is dependent on its specific protein structure. Site-directed mutagenesis studies have revealed that a single amino acid substitution, such as changing histidine-89 to alanine (B10760859) (His89-to-Ala89), completely abolishes the enzyme's catalytic function. nih.gov This demonstrates that specific residues within the active site are indispensable for its phosphatase activity. In vitro assays have confirmed that MINPP1 can dephosphorylate the 3-phosphate from Ins(1,3,4,5,6)P₅, InsP₆, and Inositol (1,3,4,5)-tetrakisphosphate (Ins(1,3,4,5)P₄). plos.orgnih.gov

Evolutionary Conservation of Inositol Phosphate Kinases and Phosphatases Across Eukaryotic Kingdoms

The enzymes responsible for the phosphorylation and dephosphorylation of inositol phosphates are found throughout all eukaryotic life, from single-celled yeasts to complex mammals and plants. nih.govnih.govplos.org This widespread presence underscores their fundamental role in cellular signaling. The evolution of these enzyme families is characterized by both deep conservation of core structures and kingdom-specific adaptations and expansions.

Inositol Phosphate Kinases: Four distinct families of inositol phosphate kinases have been identified across eukaryotes: IPK, ITPK, IPPK (also known as IP5-2K), and PPIP5K. nih.govresearchgate.net The protein kinase fold, a two-lobed architecture essential for ATP binding and phosphotransferase activity, is a structurally conserved feature found in inositol phosphate kinases like IP3K, IP6K, and IPMK. nih.gov This shared architecture points to a common evolutionary origin with the broader family of protein kinases. nih.gov

Despite this structural conservation, the evolution of inositol phosphate kinase families has taken different paths in the animal (Metazoa) and plant (Archaeplastida) lineages. nih.gov

Metazoan Evolution: Animal genomes exhibit a significant amplification and functional specialization of the IPK family. This has resulted in distinct subfamilies with specific catalytic roles, such as IPMK (inositol polyphosphate multikinase), IP6K (inositol hexakisphosphate kinase), and IP3-3K, which is associated with the emergence of IP₃-driven calcium signaling in animals. nih.govresearchgate.net

Plant Evolution: In contrast, plant genomes show a considerable expansion of the ITPK (inositol 1,3,4-trisphosphate 5/6-kinase) family. nih.govresearchgate.net This differential evolution suggests a convergent functional adaptation, where the expanded ITPK family in plants may have diversified to perform roles analogous to the specialized IPK subfamilies in animals. nih.gov For instance, some plant ITPKs have been shown to possess IP6K-like activity, an enzymatic function missing from the plant IPK lineage. nih.gov The InsP₆ kinase activity of ITPK enzymes is itself an evolutionarily conserved function, present in both humans and plants. acs.org

The distribution of these kinase families is not uniform, and some species have lost specific kinases, such as IPPK, which was once thought to be essential for the synthesis of InsP₆. nih.gov

Inositol Phosphate Phosphatases: The phosphatases that remove phosphate groups from the inositol ring are also conserved across eukaryotes and are critical for regulating cellular processes like nutrient homeostasis. plos.orgnih.gov These enzymes can be broadly classified based on the position of the phosphate they remove from the inositol ring (e.g., 3-, 4-, and 5-phosphatases). nih.gov

The catabolism of inositol phosphates, particularly the highly phosphorylated inositol pyrophosphates, involves multiple conserved enzyme families. In plants, at least three families contribute to this process: the phosphatase domain of PPIP5K enzymes, Plant and Fungi Atypical Dual Specificity Phosphatases (PFA-DSPs), and NUDIX hydrolases. plos.orgresearchgate.net The central role of these molecules in signaling cellular phosphate status is a conserved theme from fungi and protozoa to plants and animals. plos.org The existence of multiple phosphatase families working in concert to shape the cellular pool of inositol phosphates appears to be a conserved strategy across different eukaryotic kingdoms. plos.orgresearchgate.net

Analytical and Methodological Approaches in Inositol 1,3,4,5,6 Pentakisphosphate Research

Chromatographic Separation and Detection Techniques

Effective separation of inositol (B14025) phosphate (B84403) isomers is a prerequisite for accurate quantification and functional studies. Due to the high polarity and structural similarity of these compounds, specialized chromatographic techniques are required.

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical tool for the separation of inositol phosphate isomers. nih.govspringernature.com The most common approach involves anion-exchange chromatography, which separates molecules based on the strength of their interaction with a positively charged stationary phase. Strong anion-exchange (SAX) columns are frequently used, allowing for the robust detection and quantification of soluble inositol polyphosphates. nih.gov

The separation is typically achieved by applying a salt gradient, such as sodium chloride, to elute the more highly phosphorylated inositols, which bind more tightly to the column. rsc.org The choice of column and elution conditions, including pH, is critical and can be adjusted to significantly improve the resolution of the chromatogram. nih.govspringernature.com For instance, coupling HPLC with specific detectors like inductively coupled plasma optical emission spectrometry (ICP-OES) allows for phosphorus-specific detection, eliminating interference from other sample components and enhancing sensitivity for inositol bi- to hexaphosphates. oup.comoup.com

Table 1: HPLC Systems for Inositol Polyphosphate Analysis
HPLC Column TypeElution PrincipleCommon DetectorsKey Advantages
Strong Anion-Exchange (SAX)Salt Gradient (e.g., NaCl, HCl)Radiometric, Mass Spectrometry (MS), Metal-Dye DetectionExcellent resolution of highly phosphorylated isomers. nih.gov
PRP-1 (Polymeric)Ion-Pairing with Mobile Phase Additives (e.g., TEA)Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES)High specificity for phosphorus, reducing interference. oup.com
Ion-Pair C18 Reverse-PhaseIon-Pairing Reagents (e.g., Tetrabutylammonium hydroxide)UV (after post-column reaction)Effective for separating InsP₃ to InsP₆. researchgate.net

High-Performance Ion Chromatography (HPIC) offers enhanced separation capabilities for inositol phosphate isomers. nih.gov HPIC methods often utilize specialized columns, such as the Dionex CarboPac PA-100 or Omni Pac PAX-100, combined with a gradient elution using eluents like hydrochloric acid (HCl) or methanesulfonic acid (MSA). nih.govmdpi.comnih.gov The use of MSA is advantageous as it is less aggressive to the equipment than HCl and produces a more stable baseline during separation. nih.gov

To detect the separated inositol phosphates, which typically lack a chromophore for UV absorbance, a post-column reaction is employed. researchgate.net A common strategy involves complexation with a metal ion, such as iron(III). The resulting complex can be detected by a UV-Vis spectrophotometer. mdpi.com For example, a method using a CarboPac PA-100 column with an HCl gradient and post-column complexation with iron(III) allows for detection at 295 nm and can separate up to 35 different inositol phosphates. mdpi.com This approach is highly selective and efficient for analyzing complex biological samples. researchgate.net

Development of Advanced Probes and Assays for Molecular Interaction Studies

The study of inositol 1,3,4,5,6-pentakisphosphate (Ins(1,3,4,5,6)P₅) and its role in cellular processes has been significantly advanced by the development of sophisticated molecular probes and analytical techniques. These tools enable researchers to identify and characterize the binding partners of Ins(1,3,4,5,6)P₅, providing insights into its mechanism of action. Key among these are methods for synthesizing tethered derivatives for affinity purification and the use of biophysical techniques like surface plasmon resonance to quantify molecular interactions in real-time.

Synthesis of Tethered Derivatives for Affinity-Based Pull-Down Experiments

To isolate and identify proteins that bind to Ins(1,3,4,5,6)P₅ from complex cellular mixtures, researchers employ affinity-based pull-down experiments. This technique relies on a "bait" molecule—a modified version of Ins(1,3,4,5,6)P₅—that can be immobilized on a solid support. The synthesis of such derivatives is a critical first step.

A common strategy involves creating a tethered Ins(1,3,4,5,6)P₅ derivative that incorporates a functional group, such as a terminal amine, at the end of a linker arm. researchgate.net This amine group allows for covalent attachment to a solid matrix, like magnetic beads or an affinity resin. researchgate.netnih.gov For instance, a tethered myo-inositol (1,3,4,5,6)pentakisphosphate derivative with a terminal amine group has been successfully synthesized for this purpose. researchgate.net The synthesis of such probes is carefully designed to ensure that the critical phosphate groups responsible for protein binding remain unmodified and accessible, while the tether is attached to a position on the inositol ring that does not interfere with these interactions.

These affinity probes, once immobilized, are incubated with cell lysates. Proteins that specifically bind to the Ins(1,3,4,5,6)P₅ bait are captured and "pulled down" from the lysate. After washing away non-specific binders, the captured proteins can be eluted and identified using techniques like mass spectrometry. This approach has been instrumental in identifying novel protein-binding partners for inositol phosphates. researchgate.net

Characteristics of a Synthesized Tethered Ins(1,3,4,5,6)P₅ Derivative
FeatureDescriptionApplication
Core Moleculemyo-Inositol 1,3,4,5,6-pentakisphosphateServes as the specific binding ligand for target proteins.
ModificationIntroduction of a linker arm with a terminal amine group (e.g., at the 2-position). researchgate.netProvides a point of attachment to a solid support without sterically hindering the phosphate groups.
Immobilization SupportMagnetic Dynabeads or affinity resin (e.g., Affi-Gel support). researchgate.netnih.govFacilitates the separation of the probe-protein complex from the cell lysate.
ValidationConfirmed binding to known interacting proteins such as Protein Kinase B (PKB/Akt). researchgate.netEnsures the biological activity and specificity of the synthesized probe.

Utilization of Surface Plasmon Resonance (SPR) for Real-Time Binding Kinetics

Beyond identifying binding partners, it is crucial to quantify the dynamics of these interactions. Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique used to measure the real-time binding kinetics between a ligand and an analyte. nih.gov In the context of Ins(1,3,4,5,6)P₅ research, SPR provides precise data on how quickly a protein binds to the inositol phosphate (the association rate, kₐ or kₒₙ) and how quickly it dissociates (the dissociation rate, kₐ or kₒff).

For SPR analysis, the synthesized tethered Ins(1,3,4,5,6)P₅ derivative is immobilized onto the surface of a sensor chip. researchgate.netresearchgate.net A solution containing the potential binding partner (the analyte, e.g., a purified protein) is then flowed over the chip surface. ox.ac.uk The binding of the analyte to the immobilized Ins(1,3,4,5,6)P₅ causes a change in the refractive index at the sensor surface, which is detected in real-time and measured in Resonance Units (RU). researchgate.netox.ac.uk

The resulting sensorgram, a plot of RU versus time, provides a wealth of kinetic information. nih.gov

Association Phase: As the analyte flows over the surface, the curve rises, reflecting the binding event. The shape of this curve is used to calculate the association rate constant (kₐ).

Dissociation Phase: When the flow is switched back to a buffer-only solution, the analyte dissociates from the ligand, and the curve declines. This part of the curve is used to determine the dissociation rate constant (kₐ).

From these rate constants, the equilibrium dissociation constant (Kₐ), a measure of binding affinity, can be calculated (Kₐ = kₐ/kₐ). A lower Kₐ value indicates a stronger binding interaction. This quantitative data is essential for validating findings from pull-down experiments and for comparing the binding affinities of different proteins or different inositol phosphate isomers. researchgate.netnih.gov For example, SPR studies have been used to validate the interaction between the tethered Ins(1,3,4,5,6)P₅ probe and proteins like GRP-1 and Protein Kinase B (PKB/Akt). researchgate.net

Illustrative SPR Kinetic Data for Ins(1,3,4,5,6)P₅-Protein Interaction
ParameterSymbolDescriptionExample Value
Association Rate Constantkₐ (or kₒₙ)The rate at which the protein binds to the immobilized Ins(1,3,4,5,6)P₅. nicoyalife.com1 x 10⁵ M⁻¹s⁻¹
Dissociation Rate Constantkₐ (or kₒff)The rate at which the protein-Ins(1,3,4,5,6)P₅ complex dissociates. nicoyalife.com5 x 10⁻³ s⁻¹
Equilibrium Dissociation ConstantKₐA measure of the affinity of the interaction; calculated as kₐ/kₐ. nicoyalife.com50 nM

Note: The values in the table are hypothetical and for illustrative purposes to demonstrate the type of data obtained from SPR experiments.

Inositol 1,3,4,5,6 Pentakisphosphate in Diverse Biological Systems

Roles in Mammalian Systems

In mammals, InsP₅ is integral to a variety of physiological pathways, from the earliest stages of development to the specialized functions of neuronal and immune cells. It is synthesized from inositol (B14025) 1,4,5-trisphosphate (InsP₃) via the action of inositol polyphosphate multikinase (IPMK), which generates InsP₅. molbiolcell.orgnih.gov Subsequently, the enzyme inositol 1,3,4,5,6-pentakisphosphate 2-kinase (IPK1 or IP₅ 2-K) catalyzes the phosphorylation of InsP₅ to produce InsP₆. molbiolcell.orgnih.gov

The pathway leading to and from this compound is crucial for proper embryonic development in vertebrates. Studies in mice have demonstrated that the disruption of the Ipk1 gene, which encodes the enzyme that converts InsP₅ to InsP₆, results in embryonic lethality. nih.gov While the precise mechanism remains to be fully elucidated, the expression of Ipk1 in the yolk sac suggests a potential role in nutrient delivery and absorption for the developing embryo. nih.gov Furthermore, the balance between InsP₅ and its product, InsP₆, is vital, as InsP₆ has been shown to protect cells from apoptosis (programmed cell death). nih.gov A deficiency in InsP₆ production, due to the inability to phosphorylate InsP₅, could lead to uncontrolled apoptosis, contributing to the observed embryonic lethality. nih.gov Although much research has focused on the role of inositol 1,4,5-trisphosphate (InsP₃) receptors in early development, such as fertilization and axis formation, the essential nature of the InsP₅-to-InsP₆ conversion highlights the importance of this specific metabolic step for embryonic viability. nih.govnih.govplos.org

This compound is the predominant inositol polyphosphate found in avian erythrocytes (red blood cells). nih.gov It functions as an allosteric regulator of hemoglobin, modulating its oxygen-binding affinity to ensure efficient oxygen delivery to tissues. This role is analogous to that of 2,3-bisphosphoglycerate (B1242519) (2,3-BPG) in mammalian red blood cells. Studies on chicken erythrocytes have shown that myo-inositol is the primary precursor for InsP₅ synthesis within these cells. nih.gov Interestingly, the concentration of InsP₅ in the erythrocytes of mature birds does not change significantly over time, indicating a limited capacity to catabolize the molecule. nih.gov This suggests that the hemoglobin oxygen delivery system in birds may be less adaptable to fluctuating oxygen demands compared to mammals, which can more readily adjust their levels of 2,3-BPG. nih.gov

Table 1: Inositol Pentakisphosphate Metabolism in Avian Erythrocytes

FeatureObservationImplication
Primary Precursor Myo-inositolInositol is the main building block for InsP₅ synthesis in chicken red blood cells. nih.gov
Catabolism in Mature Birds InsP₅ levels remain stable over 72 hours of incubation.Mature avian erythrocytes have a low rate of InsP₅ breakdown. nih.gov
Adaptability Limited ability to alter InsP₅ concentration.Suggests a less flexible system for regulating hemoglobin-oxygen affinity compared to mammals. nih.gov

The intracellular balance between InsP₅ and InsP₆ is critical for the survival and differentiation of neurons. molbiolcell.orgnih.gov Neurotrophins, a family of proteins essential for neuron development, regulate the levels of these inositol phosphates. molbiolcell.orgnih.gov The enzyme that converts InsP₅ to InsP₆, known as IP₅-2K, is specifically regulated by nerve growth factor (NGF) and brain-derived neurotrophic factor (BDNF). molbiolcell.orgnih.gov Research using PC12 cells, a common model for neuronal differentiation, has revealed that maintaining appropriate intracellular concentrations of both InsP₅ and InsP₆ is necessary for these processes. molbiolcell.orgnih.gov Perturbing the levels of the IP₅-2K enzyme affects neurite outgrowth and cell survival, indicating that both the substrate (InsP₅) and the product (InsP₆) of this reaction have distinct and vital roles in the nervous system. molbiolcell.orgnih.gov

Table 2: Research Findings on InsP₅/InsP₆ Balance in Neuronal Cells

Cell TypeFindingSignificance
PC12 Cells Nerve Growth Factor (NGF) regulates the intracellular ratio of InsP₅ and InsP₆. molbiolcell.orgThe balance between these molecules is crucial for the early stages of neuronal differentiation. molbiolcell.org
Primary Cortical and Sympathetic Neurons Overexpression of the enzyme that converts InsP₅ to InsP₆ (IP₅-2K) is detrimental to survival. molbiolcell.orgNeurons require low levels of the IP₅-2K enzyme, suggesting that an appropriate level of InsP₅ is necessary for survival. molbiolcell.orgnih.gov

This compound is a key intermediate in the synthesis of higher-order inositol phosphates that regulate immune cell functions. The synthesis of InsP₅ from inositol 1,3,4,5-tetrakisphosphate (InsP₄) is catalyzed by inositol polyphosphate multikinase (IPMK), which is the sole enzyme responsible for this step. pnas.org The subsequent product, InsP₆, plays a significant role in B cell immunity. pnas.org Studies using B cell-specific IPMK-deficient mice have shown that the inability to produce InsP₅ and, consequently, InsP₆, leads to defects in T cell-independent immune responses. pnas.org This is because InsP₆ acts as an allosteric regulator of Bruton's tyrosine kinase (Btk), a critical enzyme in B cell receptor signaling. pnas.org Therefore, the synthesis of InsP₅ is an essential step for providing the substrate for InsP₆ production, which in turn modulates key signaling pathways required for a functional B cell immune response. While other inositol phosphates like InsP₄ are also known to be important regulators in T cells, B cells, and neutrophils, the role of InsP₅ is established as an indispensable precursor in these pathways. nih.govlabmedica.com

Functions in Plant Systems

In plants, InsP₅ holds a pivotal position in phosphorus storage metabolism, particularly in seeds.

The conversion of this compound to inositol hexakisphosphate (InsP₆ or phytic acid) is the final, or terminal, step in the primary phytic acid biosynthesis pathway in plants. nih.govnih.gov This reaction is catalyzed by the enzyme this compound 2-kinase, encoded by the IPK1 gene. nih.govnih.gov Phytic acid is the major storage form of phosphorus in the seeds of most cereal crops and legumes, accounting for up to 85% of the total seed phosphorus. researchgate.nettdl.org The synthesis of phytic acid is crucial for providing phosphorus to the germinating seedling. researchgate.net Research in maize (Zea mays) has characterized the ZmIPK1 gene and its enzyme product, confirming its function in converting InsP₅ to phytic acid. nih.govnih.gov Kinetic studies of the maize enzyme (ZmIPK1) show a Michaelis constant (Kₘ) of 119 µM for its substrate, InsP₅. nih.govnih.gov This terminal phosphorylation step is a key regulatory point in controlling the accumulation of phytic acid in plant tissues. nih.govnih.gov

Mediation of Abiotic Stress Responses (e.g., Salt and Drought Tolerance)

This compound (InsP₅) is a key intermediate in the inositol polyphosphate pathway, and its levels are intrinsically linked to the synthesis of inositol hexakisphosphate (InsP₆), also known as phytic acid. The enzyme responsible for the final step of converting InsP₅ to InsP₆ is this compound 2-kinase (IPK1). nih.govresearchgate.net Research in plants, particularly rice (Oryza sativa), has illuminated the role of this specific metabolic step in mediating responses to abiotic stressors like salinity and drought.

A study involving targeted mutagenesis of the rice OsIPK1 gene using CRISPR/Cas9 created a mutant line (osipk1_1) with a 33-nucleotide deletion. nih.govnih.gov This mutation impairs the function of the OsIPK1 enzyme, which catalyzes the conversion of InsP₅ to InsP₆. researchgate.netnih.gov Consequently, the osipk1_1 mutant rice plants exhibited a significant reduction in phytic acid (InsP₆) content in their grains. nih.govnih.gov

Crucially, when subjected to salt and drought conditions, the osipk1_1 mutant line demonstrated significantly enhanced tolerance compared to the wild type (WT). nih.govresearchgate.net This enhanced tolerance was associated with several physiological and biochemical changes. Under stress, the mutant seedlings showed lower levels of reactive oxygen species (ROS) and higher activities of antioxidant enzymes such as peroxidase (POD), catalase (CAT), and superoxide (B77818) dismutase (SOD) compared to the WT. nih.govresearchgate.net Furthermore, the transcription of stress-responsive genes was found to be significantly upregulated in the osipk1_1 mutant under these conditions. researchgate.netnih.gov These findings suggest that the modulation of the InsP₅ to InsP₆ conversion step is a critical component of the plant's machinery for coping with abiotic stress. nih.gov

Table 1: Comparative Stress Response in Wild Type (WT) and osipk1_1 Mutant Rice

ParameterObservation in osipk1_1 Mutant vs. WT (under salt/drought stress)Reference
Stress Tolerance Enhanced tolerance to salt and drought nih.govresearchgate.net
Phytic Acid (InsP₆) in Grain Significantly lower level (-19.5%) nih.govnih.gov
Inositol Triphosphate (IP₃) Significantly lower levels nih.govresearchgate.net
Reactive Oxygen Species (ROS) Significantly lower levels nih.govresearchgate.net
Antioxidant Enzyme Activity Higher activities nih.govnih.gov
Stress-Response Gene Transcription Significantly upregulated researchgate.netnih.gov

Regulation of Auxin-Related Processes

Inositol polyphosphates, including the precursors and derivatives of InsP₅, play a critical role in regulating plant growth and development by modulating auxin signaling. nih.gov In Arabidopsis thaliana, the enzyme INOSITOL (1,3,4) TRIPHOSPHATE 5/6 KINASE 1 (ITPK1) is pivotal in these processes. nih.govresearchgate.net ITPK1 is involved in the synthesis of higher inositol polyphosphates and pyrophosphates, such as 5-InsP₇ and InsP₈. researchgate.net

Research has demonstrated that ITPK1 is essential for various auxin-related developmental processes. nih.gov Mutants of itpk1 exhibit defects in primary root elongation, root hair development, and leaf venation patterns—all processes known to be tightly regulated by the hormone auxin. nih.govresearchgate.net Furthermore, these mutants show altered gravitropic and thermomorphogenic responses and display a modified sensitivity to externally applied auxin. nih.gov The discovery that ITPK1-dependent inositol polyphosphates can bind to the auxin receptor complex suggests a mechanism where these molecules act as cofactors to fine-tune auxin perception and sensitivity within the plant. nih.govresearchgate.net This regulatory role appears to be distinct from ITPK1's function in phosphate (B84403) starvation responses. nih.gov The functional redundancy of ITPK1 and its homolog ITPK2 in controlling auxin responses underscores the importance of this metabolic pathway in plant development. nih.gov

Importance in Fungal Systems and Pathogenesis Mechanisms

The inositol polyphosphate biosynthetic pathway is critically important for the virulence of certain pathogenic fungi. nih.gov In the human fungal pathogen Cryptococcus neoformans, the causative agent of cryptococcal meningitis, the conversion of InsP₅ to InsP₆ is a key step for establishing infection. nih.govresearchgate.netplos.org This reaction is catalyzed by the enzyme this compound 2-kinase, known as Ipk1. nih.govsnu.ac.kr

InsP₆, the product of the Ipk1-catalyzed reaction, serves as the substrate for the synthesis of inositol pyrophosphates (e.g., PP-IP₅/IP₇), which are crucial signaling molecules. nih.gov Studies have shown that the deletion of the IPK1 gene in C. neoformans leads to a significant reduction in the fungus's virulence. nih.govresearchgate.net This indicates that Ipk1 is a major contributor to pathogenicity. The enzyme IP₃-₄K, which acts upstream in the pathway to produce the precursor of InsP₅, is also essential for virulence, with its absence leading to defects in capsule production and the ability to grow at host temperature. nih.gov The critical role of the inositol polyphosphate pathway, and specifically the step involving InsP₅, makes these enzymes potential targets for the development of antifungal therapies. researchgate.netnih.gov

Table 2: Key Enzymes in InsP₅-Related Pathways and Their Functions

EnzymeOrganismSubstrateProductBiological RoleReference
OsIPK1 Oryza sativa (Rice)InsP₅InsP₆Phytic acid synthesis, Abiotic stress response nih.govnih.gov
ITPK1 Arabidopsis thalianaInsP₃, InsP₄, InsP₅InsP₄, InsP₅, InsP₆Auxin signaling, Phosphate homeostasis nih.govresearchgate.net
CnIpk1 Cryptococcus neoformansInsP₅InsP₆Virulence, Inositol pyrophosphate synthesis nih.govresearchgate.net

Investigation of Intracellular and Intercellular Distribution and Dynamic Turnover

Understanding the subcellular location and metabolic dynamics of InsP₅ is essential for elucidating its function. Studies in various cell types have provided insights into its distribution and turnover rate.

Intracellular Distribution: In human HL60 promyeloid cells, which contain high concentrations of InsP₅ and InsP₆, investigations into their subcellular location have shown that these molecules are predominantly cytosolic. nih.gov Experiments using cell permeabilization techniques, such as treatment with digitonin, demonstrated that InsP₅ and InsP₆ were released in parallel with cytosolic markers. nih.gov The majority of these inositol polyphosphates were released before significant leakage from intracellular granules occurred. nih.gov These results strongly indicate that most of the intracellular InsP₅ pool is either located in the cytosol or is in rapid exchange with the cytosolic compartment. nih.govamanote.com A small, bound fraction within an intracellular compartment could not be entirely ruled out. nih.gov

Dynamic Turnover: Contrary to early beliefs that highly phosphorylated inositols like InsP₅ were metabolically inert, subsequent research has revealed a rapid metabolic turnover. nih.govresearchgate.net InsP₅ is a direct precursor in the synthesis of inositol pyrophosphates, which are high-energy signaling molecules. nih.gov In pancreatoma cells, homogenates were shown to convert InsP₅ to more polar pyrophosphate derivatives. nih.govresearchgate.net This process was also observed in intact cells. nih.gov The resulting pyrophosphates are themselves rapidly metabolized back to their precursors, including InsP₅. nih.govresearchgate.net Studies in primary cultured hepatocytes also support a dynamic turnover, showing that while InsP₅ levels appear stable under certain conditions, they are part of a rapid cycle of phosphorylation and dephosphorylation, particularly in the formation of diphosphoinositol polyphosphates. nih.gov This dynamic turnover allows the cell to rapidly modulate the levels of potent signaling molecules derived from InsP₅ in response to cellular needs. nih.gov

Future Directions and Emerging Research Avenues for Inositol 1,3,4,5,6 Pentakisphosphate

Discovery and Characterization of Novel Molecular Effectors and Binding Partners

A primary focus of future research is the identification and characterization of new proteins that interact with InsP5. While its role as a precursor to inositol (B14025) hexakisphosphate (InsP6) is well-established, its functions as an independent signaling molecule are increasingly appreciated. A significant area of investigation has been its interaction with components of the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, a critical regulator of cell growth, proliferation, and survival.

Research has shown that InsP5 can bind to the Pleckstrin Homology (PH) domain of the protein kinase Akt. This interaction is thought to competitively inhibit the binding of Akt to its membrane-bound activator, phosphatidylinositol (3,4,5)-trisphosphate (PtdIns(3,4,5)P3), thereby preventing Akt activation. This inhibitory action has been linked to pro-apoptotic and anti-angiogenic effects in cancer cells, highlighting InsP5 and its derivatives as potential leads for novel anticancer drugs.

Further studies have explored synthetic derivatives of InsP5 to enhance its inhibitory properties. One such derivative, 2-O-benzyl-myo-inositol 1,3,4,5,6-pentakisphosphate (2-O-Bn-InsP5) , has demonstrated potent inhibitory activity against 3-phosphoinositide-dependent protein kinase 1 (PDK1) and the mammalian target of rapamycin (B549165) (mTOR), both key kinases in the PI3K/Akt pathway. The discovery of these interactions opens the door to identifying other novel effectors and understanding the broader impact of InsP5 on cellular signaling.

Table 1: Known and Investigated Molecular Effectors of InsP5 and its Derivatives
MoleculeEffector/Binding PartnerSignaling PathwayObserved Effect
Inositol 1,3,4,5,6-pentakisphosphate (InsP5)Akt (Protein Kinase B)PI3K/AktInhibition of Akt activation, pro-apoptotic and anti-angiogenic properties
2-O-benzyl-myo-inositol 1,3,4,5,6-pentakisphosphate (2-O-Bn-InsP5)3-phosphoinositide-dependent protein kinase 1 (PDK1)PI3K/AktInhibition of PDK1 activity
2-O-benzyl-myo-inositol 1,3,4,5,6-pentakisphosphate (2-O-Bn-InsP5)mammalian Target of Rapamycin (mTOR)PI3K/Akt/mTORInhibition of mTOR activity

Elucidation of Biological Roles for Unidentified Isomers and Derivatives

The inositol molecule has nine potential stereoisomers due to the spatial orientation of its six hydroxyl groups. While myo-inositol is the most common, the biological significance of other isomers and their phosphorylated derivatives is an expanding area of research. For inositol pentakisphosphate, several isomers exist beyond the canonical Ins(1,3,4,5,6)P5.

Studies have identified multiple InsP5 isomers in various cell types. For instance, in human lymphoblastoid cells, three distinct isomers have been detected:

This compound

D-inositol 1,2,4,5,6-pentakisphosphate

L-inositol 1,2,4,5,6-pentakisphosphate

In slime molds (Dictyostelium discoideum), a different set of isomers, including myo-[3H]inositol 1,2,3,4,6-pentakisphosphate and D-myo-[3H]inositol 1,2,4,5,6-pentakisphosphate , have been identified alongside Ins(1,3,4,5,6)P5. The distinct profiles of these isomers across different organisms and cell types suggest they may have unique, yet-to-be-discovered biological roles.

Furthermore, the development of synthetic derivatives, such as the aforementioned 2-O-Bn-InsP5, provides powerful tools to probe cellular signaling pathways. By modifying the structure of the parent InsP5 molecule, researchers can create compounds with altered stability, cell permeability, and target specificity. The enhanced pro-apoptotic activity of 2-O-Bn-InsP5 compared to its parent compound underscores the potential of this approach to develop more potent therapeutic agents and to better understand the structure-activity relationships of inositol phosphates. Future research will likely focus on synthesizing novel derivatives and elucidating the specific biological functions of naturally occurring but less-studied InsP5 isomers.

Table 2: Identified Isomers and Derivatives of Inositol Pentakisphosphate
Isomer/DerivativeOrganism/Cell Type of IdentificationKnown/Investigated Biological Role
This compoundUbiquitous in eukaryotesPrecursor to InsP6 and inositol pyrophosphates; regulator of PI3K/Akt signaling
D-inositol 1,2,4,5,6-pentakisphosphateHuman lymphoblastoid cells, slime mold, mung bean seedlingsSubstrate for phosphorylation to InsP6; specific roles under investigation
L-inositol 1,2,4,5,6-pentakisphosphateHuman lymphoblastoid cells, mung bean seedlingsSubstrate for phosphorylation to InsP6; specific roles under investigation
myo-Inositol 1,2,3,4,6-pentakisphosphateSlime mold, HL60 cells, NG-115-401L-C3 cellsSubstrate for phosphorylation to InsP6; specific roles under investigation
2-O-benzyl-myo-inositol 1,3,4,5,6-pentakisphosphateSynthetic derivativePotent inhibitor of PDK1 and mTOR; enhanced pro-apoptotic activity compared to InsP5

Advancements in Methodological Tools for Spatiotemporal Analysis of Inositol Polyphosphates

A significant challenge in studying inositol polyphosphates, including InsP5, has been their low abundance and the technical difficulty of separating and quantifying structurally similar isomers. However, recent advancements in analytical techniques are overcoming these hurdles, enabling more precise spatiotemporal analysis.

One innovative approach involves the use of titanium dioxide (TiO2) beads for the purification and enrichment of inositol phosphates from cell and tissue extracts. This method leverages the high affinity of the phosphate (B84403) groups for the titanium dioxide surface, allowing for selective capture of these molecules. Following enrichment, the inositol phosphates can be analyzed by techniques such as polyacrylamide gel electrophoresis (PAGE) or strong anion exchange high-performance liquid chromatography (SAX-HPLC) . This combination of TiO2 enrichment with downstream analysis allows for the study of non-radioactively labeled inositol phosphates from a wide range of biological samples.

Mass spectrometry-based methods have also become increasingly powerful. Techniques such as hydrophilic interaction liquid chromatography-tandem mass spectrometry (HILIC-MS/MS) and anion-exchange chromatography coupled to tandem mass spectrometry (HPIC-MS/MS) provide high sensitivity and specificity for the detection and quantification of InsP5 and its isomers. These methods are crucial for obtaining absolute quantities of these molecules in complex biological matrices. Furthermore, high-resolution mass spectrometry (HRMS) offers detailed analysis of the fragmentation patterns of inositol phosphates, which is essential for structural confirmation.

Table 3: Methodological Tools for Inositol Polyphosphate Analysis
MethodPrincipleApplication/Advantage
Titanium Dioxide (TiO2) Bead PurificationSelective binding of phosphate groups to TiO2 surfaceEnrichment and purification of inositol phosphates from complex biological samples for downstream analysis
Polyacrylamide Gel Electrophoresis (PAGE)Separation based on charge and sizeAnalysis of highly phosphorylated inositols without the need for radioactive labeling
High-Performance Liquid Chromatography (HPLC)Separation based on chemical properties (e.g., anion exchange)Separation of various inositol phosphate isomers
Mass Spectrometry (MS/MS, HRMS)Detection and identification based on mass-to-charge ratio and fragmentation patternsSensitive and specific quantification and structural elucidation of inositol phosphates

Deeper Understanding of Pleiotropic Cellular Roles and Integration with Other Signaling Networks

InsP5 is centrally positioned within the inositol phosphate metabolic network, acting as the direct precursor to InsP6, which in turn is the substrate for the synthesis of inositol pyrophosphates (e.g., InsP7 and InsP8). The synthesis of InsP6 from Ins(1,3,4,5,6)P5 is catalyzed by inositol-pentakisphosphate 2-kinase (IPPK). This metabolic cascade connects InsP5 to a wide range of cellular processes regulated by InsP6 and inositol pyrophosphates, including gene expression, energy metabolism, and vesicular trafficking.

The synthesis of Ins(1,3,4,5,6)P5 itself represents a point of integration for various signaling inputs. It is formed from inositol tetrakisphosphate (InsP4) isomers by the action of inositol polyphosphate multikinase (IPMK). The levels of these precursor molecules are tied to the activity of phospholipase C (PLC), which generates inositol 1,4,5-trisphosphate (Ins(1,4,5)P3) from membrane lipids in response to extracellular signals. This places InsP5 synthesis downstream of a vast number of receptors that activate PLC.

Furthermore, research has uncovered a direct role for InsP5 in modulating the PI3K/Akt signaling pathway. By binding to the PH domain of Akt, InsP5 can inhibit its activation, thereby influencing cell fate decisions such as apoptosis. This provides a direct link between inositol phosphate metabolism and one of the most critical pathways controlling cell growth and survival. The ability of an InsP5 derivative to also inhibit PDK1 and mTOR further strengthens this connection. A deeper understanding of these points of crosstalk will be essential to fully appreciate the pleiotropic roles of InsP5 and its integration with the broader cellular signaling landscape.

Q & A

Q. What experimental methods are recommended for detecting and quantifying InsP5 in cellular systems?

InsP5 can be quantified using high-performance ion chromatography (HPIC) coupled with conductivity detection or mass spectrometry (IPC-ESI-MS/MS). For dynamic cellular studies, metabolic labeling with 3^3H-inositol followed by anion-exchange chromatography is effective. These methods resolve InsP5 from other inositol phosphates, enabling precise quantification in tissues like rat thymocytes or plant seeds .

Q. How is InsP5 enzymatically synthesized, and what kinetic parameters define its 2-kinase (IPK1)?

InsP5 is converted to InsP6 by IPK1 (inositol 1,3,4,5,6-pentakisphosphate 2-kinase), which exhibits a KmK_m of 0.4 µM for InsP5 and 21 µM for ATP in humans. Recombinant IPK1 can be expressed in Sf21 insect cells and purified via affinity chromatography. Activity assays using 32^{32}P-ATP and thin-layer chromatography (TLC) validate phosphorylation efficiency .

Q. What metal-binding properties of InsP5 are relevant to its cellular interactions?

InsP5 forms soluble 1:1 complexes with Mg2+^{2+}, Ca2+^{2+}, Fe2+^{2+}, and Fe3+^{3+}, with Fe3+^{3+} affinity comparable to InsP5. Under cytosolic conditions (pH 7.4, 0.15 M K+^+), Mg2+^{2+}-InsP5 complexes are partially dissociated, influencing its bioavailability. Precipitation occurs at >135 µM Mg2+^{2+} or >56 µM Ca2+^{2+}, forming [M4_4(H2_2L)] polymetallic species .

Advanced Research Questions

Q. How can structural biology approaches resolve InsP5-protein interactions?

Crystallography of mammalian IPK1 reveals a zinc-binding site critical for substrate recognition. Mutagenesis (e.g., E158A/K160A) disrupts ATP binding, while molecular dynamics simulations identify conformational changes during catalysis. Cryo-EM is emerging for studying IPK1 in complex with InsP5 .

Q. What genetic models elucidate the physiological roles of InsP5?

  • Knockout mice : IPK1-null embryos die at E9.5, highlighting InsP5’s essential role in development .
  • Plant models : RNAi silencing of IPK1 in rice reduces phytate levels, enhancing drought and salt tolerance. Phenotypic analysis includes ion leakage assays and ROS quantification .
  • Yeast complementation : Human IPK1 rescues InsP6 synthesis and mRNA export defects in S. cerevisiae ipk1Δ strains .

Q. How does InsP5 regulate PH domain-containing proteins, and how can specificity be tested?

InsP5 broadly inhibits PH domain interactions with phosphoinositides in vitro. To confirm specificity, use competitive binding assays with InsP5 analogs (e.g., scyllo-InsP5) and PH domain mutants. For example, pleckstrin’s PH domain selectively binds Ins(1,2,3,5,6)P5, not InsP5, suggesting isomer-specific interactions .

Q. What non-catalytic roles does IPK1 play in cellular processes?

IPK1 scaffolds rRNA synthesis in nucleoli independently of its kinase activity. Co-immunoprecipitation (Co-IP) with nucleolar proteins (e.g., fibrillarin) and siRNA-mediated knockdown in HeLa cells reveal its role in ribosome biogenesis .

Q. How do inositol pyrophosphates derived from InsP5 (e.g., PP-InsP4) influence signaling pathways?

PP-InsP4, synthesized by IP6K1 from InsP5, regulates mRNA export and DNA repair. Radiolabeling with 3^3H-inositol and HPLC separation tracks PP-InsP4 dynamics. Genetic ablation of IP6K1 in HeLa cells (CRISPR/Cas9) combined with transcriptomic analysis identifies downstream targets .

Q. What methodological challenges arise in studying InsP5’s role in metal homeostasis?

Artifacts from metal chelation can skew InsP5 quantification. To mitigate:

  • Use metal-free buffers (e.g., Chelex-treated).
  • Employ 55^{55}Fe3+^{3+} radiotracer assays to measure Fe3+^{3+}-InsP5 complex stability.
  • Simulate cytosolic conditions (1 mM Mg2+^{2+}, pH 7.4) in vitro to avoid precipitation .

Q. How can scyllo-InsP5 serve as a control in InsP5 functional studies?

scyllo-InsP5, a C-2 epimer, mimics InsP5’s electrostatic properties but is not phosphorylated by IPK1 or dephosphorylated by PTEN. Use it to distinguish specific binding (e.g., Ca2+^{2+} channels) from nonspecific effects. Synthesize via myo-inositol derivatization and validate purity via 31^{31}P-NMR .

Methodological Resources

  • Structural Data : PDB entries for IPK1 (e.g., 5L2G) .
  • Enzyme Assays : Protocols for IPK1 activity in Methods in Enzymology .
  • Plant Stress Models : Detailed RNAi silencing and phenotyping in rice .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.